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  • Product: 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 5399-93-9

Core Science & Biosynthesis

Foundational

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic makes it a versatile scaffold capable of interacting with a wide array of biological targets, leading to its exploration in a multitude of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[3,4-d]pyrimidine scaffold, with a primary focus on its applications in oncology, inflammatory conditions, and neurodegenerative diseases. We will delve into the mechanisms of action of key derivatives, the signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Purine

The pyrazolo[3,4-d]pyrimidine nucleus is considered a bioisostere of adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds containing this scaffold to effectively compete with ATP for its binding site on a vast number of enzymes, particularly protein kinases.[3] The adaptability of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4][5]

Therapeutic Applications: A Multitude of Opportunities

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its investigation in a wide range of diseases.[6][7]

Oncology: A Cornerstone of Kinase Inhibition

The most significant impact of the pyrazolo[3,4-d]pyrimidine scaffold has been in the field of oncology.[8] Its ability to target protein kinases, which are often dysregulated in cancer, has resulted in the development of numerous potent anti-cancer agents.[4]

2.1.1. Targeting Key Oncogenic Kinases

Derivatives of this scaffold have been shown to inhibit a variety of kinases crucial for cancer cell proliferation, survival, and metastasis. These include:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, a key driver in many solid tumors.[1][9][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[13][14][15]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their inhibition by pyrazolo[3,4-d]pyrimidine derivatives has shown promise in treating cancers like glioblastoma and neuroblastoma.[16][17]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Ibrutinib (Imbruvica) , which contains a pyrazolo[3,4-d]pyrimidine core, is a potent and irreversible BTK inhibitor used in the treatment of B-cell malignancies.[18]

  • Polo-Like Kinase 4 (PLK4): This kinase plays a critical role in centriole duplication, and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives is a promising strategy for treating certain types of breast cancer.[19]

2.1.2. Signaling Pathway Modulation

The anti-cancer effects of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are mediated through the modulation of key signaling pathways. For instance, by inhibiting EGFR, these compounds block the downstream PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell growth and survival.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HO1_Upregulation_Pathway KKC080096 KKC080096 (Pyrazolo[3,4-d]pyrimidine) LKB1 LKB1 KKC080096->LKB1 CaMKKbeta CaMKKβ KKC080096->CaMKKbeta Keap1 Keap1 KKC080096->Keap1 AMPK AMPK LKB1->AMPK CaMKKbeta->AMPK Nrf2 Nrf2 AMPK->Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Neuroprotective mechanism of a pyrazolo[3,4-d]pyrimidine derivative via HO-1 upregulation.

Experimental Protocols

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carbonitrile derivative with a one-carbon synthon, such as formamide. [2] Step-by-Step Methodology:

  • Synthesis of 5-aminopyrazole-4-carbonitrile: This intermediate is typically prepared by the condensation of a suitable hydrazine with an activated methylene compound like ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: The 5-aminopyrazole-4-carbonitrile is then heated with an excess of formamide, which serves as both the reagent and solvent, to yield the 4-hydroxypyrazolo[3,4-d]pyrimidine.

  • Chlorination: The 4-hydroxy group can be converted to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). [2]4. Functionalization: The 4-chloro derivative serves as a key intermediate for the introduction of various substituents, typically through nucleophilic aromatic substitution reactions with amines, thiols, or alcohols, to generate a library of diverse pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis_Workflow Start Hydrazine & Activated Methylene Compound Step1 Condensation Start->Step1 Intermediate1 5-Aminopyrazole-4-carbonitrile Step1->Intermediate1 Step2 Cyclization (with Formamide) Intermediate1->Step2 Intermediate2 4-Hydroxypyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Chlorination (with POCl3) Intermediate2->Step3 Intermediate3 4-Chloropyrazolo[3,4-d]pyrimidine Step3->Intermediate3 Step4 Nucleophilic Aromatic Substitution Intermediate3->Step4 Final Diverse Pyrazolo[3,4-d]pyrimidine Derivatives Step4->Final

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against a specific kinase is a critical step in their evaluation.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound (dissolved in DMSO).

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent ability to mimic purines has led to the development of a plethora of biologically active compounds, with a significant impact on oncology. The success of Ibrutinib serves as a testament to the therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Designing more selective inhibitors to minimize off-target effects and improve the safety profile of drug candidates.

  • Overcoming Drug Resistance: Developing next-generation pyrazolo[3,4-d]pyrimidine derivatives that can overcome resistance mechanisms to existing therapies.

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to other diseases, including viral infections and metabolic disorders.

  • Novel Drug Delivery Systems: Investigating advanced drug delivery systems to improve the bioavailability and targeted delivery of pyrazolo[3,4-d]pyrimidine-based drugs. [5][6] The continued exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and effective therapies for a wide range of human diseases.

Sources

Exploratory

Whitepaper: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Structural and Functional Analysis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a Purine Analog

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk Abstract The mimicry of endogenous biomolecules is a cornerstone of modern medicinal chemistry. Puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

The mimicry of endogenous biomolecules is a cornerstone of modern medicinal chemistry. Purine analogs, in particular, have yielded a wealth of therapeutic agents by intercepting fundamental cellular processes. This guide provides an in-depth analysis of the pyrazolo[3,4-d]pyrimidine scaffold, a prominent class of heterocyclic compounds, to definitively classify it in relation to the native purine core. We will dissect the structural nuances, explore the functional consequences of its bioisosteric relationship with adenine, and provide a practical framework for evaluating the biological activity of derivatives such as 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

The Foundation: Purines and the Principle of Bioisosterism

Purines are not merely components of genetic material; they are central to cellular life. The purine core, a fused pyrimidine and imidazole ring system, is the foundation for adenine (A) and guanine (G), the building blocks of DNA and RNA.[1][2] Beyond this, adenine is a critical component of adenosine triphosphate (ATP), the universal energy currency of the cell, and various signaling molecules.

A purine analog is a synthetic compound designed to mimic the structure of natural purines.[3][4] By presenting a similar shape and electronic profile, these molecules can compete with endogenous purines, interfering with nucleic acid synthesis or blocking the action of enzymes that utilize purine-based substrates like ATP.[5][6] This mechanism is the basis for many successful anticancer, antiviral, and immunosuppressive drugs.[7]

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in drug discovery precisely because it is an effective mimic of the purine structure.[8][9] This brings us to the central question: is 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a derivative of this scaffold, a purine analog? The answer lies in a direct structural comparison.

Structural Dissection: Purine vs. Pyrazolo[3,4-d]pyrimidine

At first glance, the purine and pyrazolo[3,4-d]pyrimidine systems are remarkably similar. Both are bicyclic aromatic heterocycles composed of a six-membered pyrimidine ring fused to a five-membered nitrogen-containing ring.[1][9] However, the critical difference lies in the arrangement of the nitrogen atoms within that five-membered ring.

  • Purine Core: The purine structure features an imidazole ring fused to the pyrimidine. The nitrogen atoms are located at positions 1, 3, 7, and 9 of the bicyclic system.[10]

  • Pyrazolo[3,4-d]pyrimidine Core: This scaffold contains a pyrazole ring fused to the pyrimidine. This results in an adjacent pair of nitrogen atoms in the five-membered ring.

This repositioning of a single nitrogen atom from position 9 (in purine's imidazole ring) to position 2 (in the pyrazole ring) is a classic example of bioisosterism . The resulting molecule, pyrazolo[3,4-d]pyrimidine, is a structural isomer of purine, often referred to as an isostere or bioisostere.[8][11][12]

Figure 1: Direct structural comparison of Adenine and the Pyrazolo[3,4-d]pyrimidine core.

The table below summarizes the key structural attributes.

FeaturePurine CorePyrazolo[3,4-d]pyrimidine Core
Bicyclic System Fused Pyrimidine-ImidazoleFused Pyrimidine-Pyrazole
Ring Nitrogen Positions 1, 3, 7, 91, 2, 5, 7
Relationship Endogenous ScaffoldIsostere / Bioisostere
Biological Mimicry N/AMimics Adenine

This bioisosteric relationship is not a trivial chemical curiosity; it is the key to the pharmacological prowess of the pyrazolo[3,4-d]pyrimidine class.

Functional Ramifications: The Kinase Inhibitor Paradigm

The structural similarity to adenine allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of protein kinases.[8][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By occupying the ATP pocket, these purine analogs prevent the phosphorylation of downstream substrates, thereby halting proliferative signals.

The pyrazolo[3,4-d]pyrimidine scaffold serves as an anchor, mimicking the key hydrogen bond interactions that adenine forms with the "hinge region" of the kinase domain.[8][14] Chemical modifications at various positions on the scaffold allow for the optimization of potency and selectivity against specific kinase targets. This has led to the development of numerous potent anticancer agents targeting enzymes like VEGFR-2, EGFR, and Src/Abl kinases.[14][15][16]

Kinase_Inhibition_Pathway cluster_normal Normal Cellular Function cluster_inhibition Inhibition by Purine Analog ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signal Blocked Kinase->Blocked Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Analog Pyrazolo[3,4-d]pyrimidine (e.g., 4-methoxy-1H...) (Purine Analog) Analog->Kinase Competitively Binds

Figure 2: Mechanism of kinase inhibition by a pyrazolo[3,4-d]pyrimidine purine analog.

Analysis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Having established the parent scaffold as a purine analog, we can now classify the specific molecule, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Figure 3: Structure of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

The core bicyclic system is unmistakably that of pyrazolo[3,4-d]pyrimidine. The methoxy group (-OCH3) at the C4 position is a common substituent in medicinal chemistry used to modulate properties such as solubility, metabolic stability, and target engagement. While specific biological data for this exact molecule is sparse in public literature, its classification is unequivocal based on its foundational structure.

Experimental Validation: In Vitro Kinase Inhibition Assay Protocol

To validate the functional activity of a putative purine analog like 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor, a robust in vitro biochemical assay is essential. The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50).

Objective: To quantify the inhibitory potency of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine against a target protein kinase (e.g., PI3K-alpha).[13]

Materials:

  • Recombinant human PI3K-alpha enzyme

  • Test Compound: 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

  • ATP solution

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., luminescence- or fluorescence-based ATP detection kit)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader compatible with the detection method

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., 10 points).

  • Reaction Setup:

    • Add assay buffer to all wells of a 384-well plate.

    • Transfer a small volume (e.g., 1 µL) of the serially diluted compound from the DMSO plate to the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "maximum inhibition" control (100% inhibition).

    • Add the kinase enzyme to all wells except the 100% inhibition control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®). The amount of ATP consumed is directly proportional to the kinase activity.

    • The reagent is added, and after a brief incubation, the luminescence is read on a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Serial Dilutions in DMSO C Transfer Diluted Compound and Controls to Plate A->C B Add Assay Buffer to 384-well Plate B->C D Add Kinase Enzyme C->D E Pre-incubate (Compound-Kinase Binding) D->E F Initiate Reaction (Add ATP/Substrate Mix) E->F G Incubate (Kinase Reaction) F->G H Add Detection Reagent (Measure Remaining ATP) G->H I Read Luminescence on Plate Reader H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Figure 4: Workflow for an in vitro kinase inhibition assay.

Conclusion and Outlook

The evidence is conclusive: 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a purine analog. This classification is not based on a superficial resemblance but on a fundamental principle of bioisosterism, where a structural isomer of the purine core retains the ability to interact with purine-binding biological targets. The pyrazolo[3,4-d]pyrimidine scaffold's ability to mimic adenine's interactions within kinase ATP-binding sites is the foundation of its therapeutic potential and has cemented its status as a privileged structure in medicinal chemistry.[8][12] Future research will undoubtedly continue to leverage this scaffold to design next-generation inhibitors with enhanced selectivity and improved pharmacokinetic profiles, furthering the legacy of purine analogs in modern medicine.

References

  • Study.com. (n.d.). Purines in DNA | Definition, Structure & Examples. Retrieved from Study.com. [Link]

  • Wikibooks. (n.d.). Structural Biochemistry/Nucleic Acid/Nitrogenous Bases/Purines. Retrieved from Wikibooks. [Link]

  • National Cancer Institute. (n.d.). Definition of purine nucleoside analog. NCI Dictionary of Cancer Terms. [Link]

  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. [Link]

  • Massive Bio. (2026, January 20). Purine Nucleoside Analog. [Link]

  • Bolla, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters. [Link]

  • Britannica. (2026, March 20). Purine. [Link]

  • Wikipedia. (n.d.). Purine. Retrieved from Wikipedia. [Link]

  • García-Sánchez, O., et al. (2021). Structure–activity features of purines and their receptors: implications in cell physiopathology. RSC Advances. [Link]

  • Lamont, F. R., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2026, February 28). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from Wikipedia. [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry. [Link]

  • Helwa, A. M., et al. (2024). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (2014, July 14). Purine Analogues. LiverTox. [Link]

  • Fabbro, D., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules. [Link]

  • Vaghasia, S. J., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • El-Damasy, A. K., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • Evans, G. B., et al. (2001). Guanine, Pyrazolo[3,4-d]pyrimidine, and Triazolo[4,5-d]pyrimidine (8-Azaguanine) Phosphonate Acyclic Derivatives as Inhibitors of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Pelliccia, S., et al. (2016). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[3,4-d]pyrimidines in Drug Development

Abstract The pyrazolo[3,4-d]pyrimidine core, a fascinating isostere of the naturally occurring purine ring system, has carved a significant niche in the landscape of medicinal chemistry. Its remarkable versatility as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-d]pyrimidine core, a fascinating isostere of the naturally occurring purine ring system, has carved a significant niche in the landscape of medicinal chemistry. Its remarkable versatility as a privileged scaffold has led to the development of a multitude of biologically active agents across diverse therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies of pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the structure-activity relationships (SAR) that have guided the optimization of these compounds as potent kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and other emerging therapeutic agents. Furthermore, this guide will elucidate the underlying mechanisms of action and provide detailed experimental protocols for the synthesis of key intermediates, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Privileged Scaffold

The story of pyrazolo[3,4-d]pyrimidines is intrinsically linked to the early days of anticancer research and the quest for effective antimetabolites. The structural resemblance of the pyrazolo[3,4-d]pyrimidine nucleus to the endogenous purine bases, adenine and guanine, provided a compelling rationale for its initial investigation as a potential disruptor of nucleic acid biosynthesis.

The pioneering work in this field is largely attributed to the research group of Roland K. Robins in the mid-1950s. Their systematic exploration of purine analogs led to the first reported synthesis of the pyrazolo[3,4-d]pyrimidine ring system. A seminal 1956 publication in the Journal of the American Chemical Society detailed the synthesis of various 4,6-substituted pyrazolo[3,4-d]pyrimidines, driven by the hypothesis that these compounds could act as potent purine antagonists. This foundational work laid the chemical groundwork for what would become a decades-long exploration of this versatile scaffold.

One of the earliest and most significant discoveries to emerge from this research was Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol), first synthesized by Robins.[1] Its potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism, established it as a cornerstone therapy for gout and hyperuricemia, a legacy that continues to this day.[1]

The initial forays into the biological activity of pyrazolo[3,4-d]pyrimidines as purine antagonists paved the way for their investigation in a much broader range of therapeutic applications, a testament to the enduring power of rational drug design rooted in a deep understanding of biochemical pathways.

Synthetic Methodologies: Constructing the Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold has been the subject of extensive synthetic exploration, with numerous methodologies developed and refined over the years. The majority of these synthetic routes utilize pre-functionalized pyrazole rings as key starting materials, which are then subjected to cyclization reactions to form the fused pyrimidine ring.

A common and versatile approach involves the use of 5-amino-4-cyanopyrazole as a key intermediate. This precursor can be readily synthesized and subsequently cyclized with various one-carbon synthons to afford the desired pyrazolo[3,4-d]pyrimidine core.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, starting from a substituted pyrazole.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization Start Starting Materials (e.g., β-keto-nitrile, hydrazine) Pyrazole Substituted Pyrazole (e.g., 5-amino-4-cyanopyrazole) Start->Pyrazole Cyclization Core Pyrazolo[3,4-d]pyrimidine Core Pyrazole->Core Cyclization Reagent One-Carbon Synthon (e.g., Formamide, Formamidine) Reagent->Core Functionalization Substitution Reactions (e.g., at C4, C6, N1) Core->Functionalization Derivative Target Pyrazolo[3,4-d]pyrimidine Derivative Functionalization->Derivative

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, a crucial building block for many biologically active derivatives. The procedure is adapted from a process described by Google Patents.[2]

Step 1: Synthesis of 3-Amino-4-cyanopyrazole

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine malononitrile and triethyl orthoformate.

  • Reaction: Heat the mixture, which will result in the formation of ethoxymethylene malononitrile.

  • Hydrazine Addition: Cool the reaction mixture and slowly add hydrazine hydrate. An exothermic reaction will occur.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure complete cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product, 3-amino-4-cyanopyrazole, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry. For higher purity, the crude product can be recrystallized from water with charcoal treatment.[2]

Step 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a reaction vessel, suspend the 3-amino-4-cyanopyrazole obtained from Step 1 in a high-boiling solvent such as 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate to the suspension.[2]

  • Reaction: Heat the reaction mixture to a temperature between 85°C and 125°C for 1 to 72 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 4-aminopyrazolo[3,4-d]pyrimidine, will precipitate. Collect the solid by filtration and wash with a suitable solvent (e.g., methanol).[2] The product can be further purified by recrystallization.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in the wide array of biological targets it has been shown to modulate. The following sections will explore some of the most significant therapeutic applications, detailing the structure-activity relationships that have driven the development of potent and selective agents.

Kinase Inhibition: A Dominant Paradigm

The structural mimicry of the pyrazolo[3,4-d]pyrimidine core to the adenine portion of ATP has made it a highly successful scaffold for the design of kinase inhibitors.[3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates.

3.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Overexpression and mutations of EGFR and VEGFR are hallmarks of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent dual inhibitors of these receptor tyrosine kinases.

Mechanism of Action:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR/VEGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Ligand Growth Factor (EGF/VEGF) Ligand->EGFR Binding Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Pathway Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine-based EGFR/VEGFR inhibitors.

Structure-Activity Relationship (SAR):

Extensive SAR studies have been conducted to optimize the potency and selectivity of pyrazolo[3,4-d]pyrimidine-based EGFR and VEGFR inhibitors.[4][5]

  • C4-Substitution: The C4 position of the pyrazolo[3,4-d]pyrimidine core is crucial for interaction with the hinge region of the kinase domain. Small, hydrogen-bond-accepting groups are generally favored. Anilino and phenoxy substitutions at this position have been shown to be particularly effective.[4][5]

  • Phenyl Ring Substitution: Electron-withdrawing substituents on the phenyl ring at the C4 position often enhance potency.[6]

  • N1-Substitution: The N1 position of the pyrazole ring can be modified to improve pharmacokinetic properties and modulate selectivity.

  • Hydrophobic Moiety: A hydrophobic group, often attached via a linker to the C4-substituent, is essential for occupying the hydrophobic pocket of the ATP-binding site.

Compound IDC4-SubstitutionPhenyl Ring SubstitutionTarget Kinase(s)IC50 (µM)Reference
Compound 33 4-yloxy-phenylurea4-chloro-3-(trifluoromethyl)FLT3, VEGFR2Potent nM activity[4]
Compound 7c Substituted anilineVariedEGFRT790M, VEGFR-20.25 (EGFR), 0.90 (VEGFR)[5]
Compound 8b Substituted anilineVariedEGFRT790M, VEGFR-20.32 (EGFR), 1.05 (VEGFR)[5]

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

3.1.2. Other Kinase Targets

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of a wide range of other kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent CDK2 inhibitors, with potential applications in cell cycle regulation and cancer therapy.[7]

  • Src Family Kinases: The first pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were identified as inhibitors of the Src family of non-receptor tyrosine kinases.[1]

  • RET Kinase: Selective inhibitors of the RET tyrosine kinase have been developed for the treatment of certain types of thyroid cancer.[8]

GPR119 Agonism: A Novel Approach to Metabolic Disorders

Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidines have emerged as potent agonists of GPR119, a G-protein coupled receptor primarily expressed in the pancreas and gastrointestinal tract. Activation of GPR119 stimulates the release of insulin and incretin hormones, making it an attractive target for the treatment of type 2 diabetes.

Mechanism of Action:

G cluster_0 Pancreatic β-cell / Intestinal L-cell cluster_1 Intracellular Signaling GPR119 GPR119 AC Adenylate Cyclase GPR119->AC Gs activation Agonist Pyrazolo[3,4-d]pyrimidine Agonist Agonist->GPR119 Binding cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Release Insulin / GLP-1 Release PKA->Release

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine-based GPR119 agonists.

Structure-Activity Relationship (SAR):

The development of pyrazolo[3,4-d]pyrimidine-based GPR119 agonists has been guided by systematic SAR optimization.[6][9]

  • Core Structure: Tricyclic pyrazolopyrimidines have shown enhanced potency and efficacy compared to their bicyclic counterparts.[9]

  • Substitutions: The nature and position of substituents on the pyrazolo[3,4-d]pyrimidine core and any appended rings significantly impact agonist activity and pharmacokinetic properties.

Compound ClassKey Structural FeaturesBiological EffectReference
Phenylamino/Phenoxy Derivatives Electron-withdrawing groups on the phenyl ringIncreased potency and efficacy[6]
Tricyclic Analogs Rigidified core structureImproved in vitro activity and oral exposure[9]

Table 2: SAR of Pyrazolo[3,4-d]pyrimidine-based GPR119 Agonists

Conclusion and Future Directions

From its origins as a purine isostere in the pioneering work of Roland K. Robins to its current status as a privileged scaffold in modern drug discovery, the pyrazolo[3,4-d]pyrimidine ring system has demonstrated remarkable and enduring value. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets have solidified its importance in medicinal chemistry.

The journey of pyrazolo[3,4-d]pyrimidines from the bench to the clinic, exemplified by the success of Allopurinol, continues to inspire the development of new therapeutic agents. The ongoing exploration of this scaffold for the treatment of cancer, metabolic disorders, and other diseases holds immense promise. Future research will likely focus on the development of even more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical space around this versatile core. The legacy of the pyrazolo[3,4-d]pyrimidine scaffold is a powerful illustration of how a deep understanding of chemical principles and biological pathways can lead to the discovery of life-changing medicines.

References

  • Gillespie, P., et al. (2014). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(3), 949-953. [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • El-Sayed, M. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103399. [Link]

  • Chaudhari, P. K., Sikotra, K. H., & Shah, V. H. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. [Link]

  • Yang, L. L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2422. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 478-497. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4964. [Link]

  • (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • Salem, I. M., et al. (2022). A review on synthesis approaches and biological investigations of Pyrazolo[3,4-d]pyrimidine schaffold. Journal of Advanced Pharmacy and Biomedical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal de la Société Chimique de Tunisie. [Link]

  • Azimioara, M., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Azimioara, M., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5429-5432. [Link]

  • Kamal, A. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(48), 31235-31252. [Link]

  • Kamal, A. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(48), 31235-31252. [Link]

  • Cottam, H. B., & Revankar, G. R. (1981). U.S. Patent No. 4,267,324. Washington, DC: U.S.
  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

  • Kysil, V. M., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science, 14(8), 465-470. [Link]

  • Koshizawa, T., et al. (2017). Optimization of a novel series of potent and orally bioavailable GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3249-3253. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4964. [Link]

Sources

Exploratory

4-methoxy-1H-pyrazolo[3,4-d]pyrimidine IUPAC name and CAS number

An in-depth technical analysis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine reveals its critical role as a privileged scaffold in modern medicinal chemistry. By mimicking the natural purine base, this bicyclic heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine reveals its critical role as a privileged scaffold in modern medicinal chemistry. By mimicking the natural purine base, this bicyclic heteroaromatic compound serves as a foundational building block for synthesizing potent kinase inhibitors and nucleoside analogs.

This guide provides a comprehensive examination of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its pharmacological applications.

Core Identification & Physicochemical Properties

Before deploying this scaffold in complex synthetic pathways, it is crucial to establish its core identity and baseline properties. The methoxy group at the C4 position not only serves as a hydrogen bond acceptor in biological systems but also acts as a highly versatile leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions[1].

Table 1: Core Identification Data

PropertyValue
IUPAC Name 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 5399-93-9
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Scaffold Classification Fused bicyclic heteroaromatic (Purine bioisostere)[2]

Structural Significance & Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a recognized bioisostere of natural purine nucleoside heterocyclic bases, such as adenine and guanine[2]. This structural mimicry allows derivatives of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine to act as highly effective ATP-competitive kinase inhibitors[2].

By occupying the ATP-binding pocket of target enzymes, these inhibitors form critical hydrogen bonds with the kinase hinge region. For instance, functionalized derivatives of this scaffold have been identified that inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex—a critical regulator of the cell cycle—with IC50 values in the low micromolar range[2].

KinasePathway A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Activation C ATP-Binding Pocket (Target Site) B->C ATP Binding E Downstream Kinases (e.g., CDK4/6, MAPK) C->E Phosphorylation D 4-Methoxy-1H-pyrazolo [3,4-d]pyrimidine (Inhibitor) D->C Competitive Inhibition F Cell Proliferation & Survival E->F Signal Transduction

Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine scaffolds.

Regioselective N-Alkylation: Mechanistic Causality

A significant challenge in utilizing 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is achieving site-selective N-alkylation due to the presence of multiple nucleophilic nitrogen atoms. Research demonstrates that the choice of solvent fundamentally alters the reactive intermediate state, thereby controlling site-selectivity[3].

Table 2: Solvent Effect on N-Alkylation Regioselectivity

SolventBaseReactive Species StateMajor ProductN1/N2 Ratio
THF NaHMDSClose/Tight Ion Pairs (CIPs)[3]N2-Methyl1:8[3]
DMSO NaHMDSSolvent-Separated Ion Pairs (SIPs)[3]N1-Methyl4:1[3]

The Causality of Selectivity: When the reaction is conducted in tetrahydrofuran (THF) using sodium bis(trimethylsilyl)amide (NaHMDS), the N2-methylated product is overwhelmingly favored[3]. The causality lies in the formation of Close Ion Pairs (CIPs). The sodium counterion simultaneously coordinates with the N1 and N7 atoms of the pyrazolo[3,4-d]pyrimidine ring. This coordination sterically shields the N1 position, effectively directing the electrophilic attack to the N2 position[3].

Conversely, switching the solvent to dimethyl sulfoxide (DMSO) facilitates the formation of Solvent-Separated Ion Pairs (SIPs) due to its high dielectric constant[3]. The dissociation of the sodium ion removes the steric shielding at N1, allowing the reaction to proceed under thermodynamic control, which reverses the selectivity to favor the N1-methylated product[3].

AlkylationWorkflow Start 4-Methoxy-1H-pyrazolo [3,4-d]pyrimidine Base NaHMDS Base + Iodomethane Start->Base THF Solvent: THF (Close Ion Pairs) Base->THF DMSO Solvent: DMSO (Solvent-Separated Ion Pairs) Base->DMSO N2 N2-Methyl Product (Major: 8/1 Ratio) THF->N2 N7 Na+ Coordination N1 N1-Methyl Product (Major: 4/1 Ratio) DMSO->N1 Reversed Selectivity

Solvent-controlled site-selective N-alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine via SNAr

The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) on a halogenated precursor.

  • Preparation: Suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous methanol.

  • Nucleophilic Attack: Add a solution of sodium methoxide (NaOMe, 3.0 eq) in methanol[4]. Causality: The electron-withdrawing nature of the pyrimidine ring renders the C4 position highly electrophilic, facilitating the rapid displacement of the chloride ion by the methoxide nucleophile.

  • Thermal Activation: Stir the mixture at room temperature or heat to mild reflux (approx. 60 °C) until complete consumption of the starting material is observed via Thin-Layer Chromatography (TLC).

  • Quenching & Isolation: Neutralize the reaction mixture with a 2 N HCl solution to protonate the pyrazole ring[4]. Evaporate the solvent under reduced pressure.

  • Validation: Purify the residue via silica gel column chromatography. Confirm the product identity using ¹H-NMR (verifying the characteristic methoxy singlet at ~4.0 ppm) and utilize HPLC to ensure >98% purity[4].

Protocol B: Solvent-Controlled Site-Selective N2-Alkylation
  • Deprotonation: Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool to 0 °C and add NaHMDS (1.1 eq) dropwise[3]. Causality: Anhydrous THF ensures the formation of tight ion pairs, where Na⁺ coordinates N1 and N7, establishing the necessary steric shield[3].

  • Alkylation: Add iodomethane (1.2 eq) to the cooled solution. Maintain at 0 °C for 1 hour, then gradually warm to room temperature[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Validation: Purify the crude product via flash chromatography. Use 1H-detected pulsed field gradient-stimulated echo (PFG-STE) NMR or 2D NOESY NMR to unambiguously differentiate the N2-methyl product from the N1-methyl isomer[3].

References

  • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles... Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Symmetrically and Unsymmetrically Bridged Methylenebis(allopurinols): Synthesis of Dimeric Potential Anti-Gout Drugs Source: MDPI URL: [Link]

  • Title: Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives Source: NIH / PMC URL: [Link]

  • Title: Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents... Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Pharmacophoric features of the pyrazolo[3,4-d]pyrimidine core

An In-Depth Technical Guide to the Pharmacophoric Features of the Pyrazolo[3,4-d]pyrimidine Core Executive Summary The pyrazolo[3,4-d]pyrimidine core is universally recognized within the medicinal chemistry community as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacophoric Features of the Pyrazolo[3,4-d]pyrimidine Core

Executive Summary

The pyrazolo[3,4-d]pyrimidine core is universally recognized within the medicinal chemistry community as a "privileged scaffold." Functioning as a potent bioisostere of the purine (adenine) ring of adenosine triphosphate (ATP), this fused bicyclic system exhibits exceptional proficiency in mimicking the hinge-region binding contacts of eukaryotic protein kinases[1]. This technical whitepaper dissects the structural logic, structure-activity relationships (SAR), and validated synthetic and biochemical workflows required to leverage this core in modern targeted drug discovery.

Structural Logic and ATP Mimicry

The therapeutic utility of the pyrazolo[3,4-d]pyrimidine scaffold stems from its precise topological mimicry of adenine[2]. In the orthosteric ATP-binding site of kinases, the adenine ring forms critical hydrogen bonds with the peptide backbone of the hinge region. The pyrazolo[3,4-d]pyrimidine core replicates this interaction network while offering superior metabolic stability and vectors for synthetic diversification.

By strategically functionalizing the N1, C3, C4, and C6 positions, medicinal chemists can independently tune target affinity, kinase selectivity, and physicochemical properties. This modularity has led to the discovery of landmark inhibitors, including the Src-family inhibitors PP1 and PP2, and the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib[3][4].

Pharmacophoric Mapping

Pharmacophore Core Pyrazolo[3,4-d]pyrimidine Core N1 N1 / C3 Substitutions (Hydrophobic Pocket / Selectivity) Core->N1 Dictates Kinase Selectivity C4 C4 Substitution (Hinge Region H-Bonds) Core->C4 Primary ATP Mimicry C6 C6 Substitution (Solvent Exposed / Ribose) Core->C6 Enhances ADME/Solubility

Fig 1. Pharmacophoric mapping of the pyrazolo[3,4-d]pyrimidine core.

  • C4 Position (Hinge Binding): The C4 position is typically functionalized with an amine or aniline derivative. The resulting exocyclic N-H acts as a critical hydrogen bond donor to the hinge region backbone carbonyl, while the adjacent pyrimidine nitrogen (N5) acts as an acceptor[5].

  • N1 and C3 Positions (Hydrophobic Pocket): These vectors project deep into the hydrophobic pocket (and adjacent gatekeeper residue space) of the kinase active site. Bulky substituents here (e.g., the t-butyl group in PP1/PP2 or bulky phenyl rings) clash with large gatekeeper residues, granting exquisite selectivity for kinases with small gatekeepers (e.g., Src, mutant EGFR)[4].

  • C6 Position (Solvent/Ribose Pocket): Substituents at C6 project outward toward the solvent-exposed channel or the ribose-binding pocket. Modifications here rarely disrupt primary hinge binding but are heavily utilized to optimize solubility, permeability, and pharmacokinetic (PK) profiles[6].

Target Kinase Profiles and SAR Data Summaries

The versatility of the pyrazolo[3,4-d]pyrimidine pharmacophore allows it to be tuned against a massive array of oncogenic targets, including EGFR, VEGFR, ErbB2, and CDK2[1][7][8].

Table 1: Representative Pyrazolo[3,4-d]pyrimidine Derivatives and Biological Activity

Compound / DerivativePrimary Target(s)Key Pharmacophoric ModificationActivity (IC₅₀)Reference
PP1 / PP2 Src Family KinasesC3 p-tolyl / p-chlorophenyl; N1 t-butylLow nM range[4]
Compound 7d Dual EGFR / ErbB2C4 Substituted Phenylamino0.18 µM (EGFR) / 0.25 µM (ErbB2)[7]
Compound 12b HepG-2 Cell LineFluorinated Phenylfuroxan hybrid11.5 µM (Cell Viability)[1]
Compound 17 EGFR (WT)C4-yloxy-4-substitutedbenzylidene4.18 µM (EGFR)[9]

Synthetic Methodologies: A Self-Validating Protocol

To construct the pyrazolo[3,4-d]pyrimidine core, a highly robust, three-step synthetic workflow is typically employed, starting from a functionalized pyrazole[10]. As an application scientist, it is critical to understand the chemical causality behind these steps to troubleshoot yield drops or purity issues.

SynthesisWorkflow Start 5-Amino-1H-pyrazole- 4-carbonitrile Condensation Condensation (Formamide, Δ) Start->Condensation Intermediate Pyrazolo[3,4-d] pyrimidin-4-one Condensation->Intermediate Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination ChloroInt 4-Chloro Intermediate Chlorination->ChloroInt SNAr SNAr Reaction (R-NH2, DIPEA) ChloroInt->SNAr Product 4-Amino Substituted Target SNAr->Product

Fig 2. Standard synthetic workflow for C4-substituted pyrazolo[3,4-d]pyrimidines.

Step-by-Step Methodology

Step 1: Pyrimidine Ring Closure (Condensation)

  • Procedure: Suspend 5-amino-1H-pyrazole-4-carbonitrile in an excess of formamide (acting as both solvent and one-carbon synthon). Heat the mixture to 180°C under reflux for 8-12 hours[10].

  • Causality: The high temperature is required to drive the nucleophilic attack of the pyrazole amine onto the formamide carbonyl, followed by cyclization with the adjacent nitrile. This yields the thermodynamically stable pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Activation via Chlorination

  • Procedure: Suspend the pyrazolo[3,4-d]pyrimidin-4-one in neat phosphoryl chloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline. Reflux at 110°C for 4-6 hours. Quench carefully by pouring over crushed ice[10].

  • Causality: The lactam tautomer of the intermediate is highly unreactive toward nucleophiles. POCl₃ converts the lactam into a highly reactive imidoyl chloride (4-chloro-1H-pyrazolo[3,4-d]pyrimidine). The ice quench is mandatory to prevent the exothermic hydrolysis of the newly formed C-Cl bond back to the lactam.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the 4-chloro intermediate in absolute ethanol or isopropanol. Add 1.2 equivalents of the desired aniline/amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Reflux for 5-8 hours[6][10].

  • Causality: The electron-deficient nature of the pyrimidine ring facilitates rapid SNAr at the C4 position. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct; without it, the incoming amine nucleophile would become protonated and inert, stalling the reaction.

Biochemical and Cellular Evaluation Workflows

Once synthesized, compounds must be rigorously evaluated to validate their mechanism of action.

Protocol A: Luminescent Kinase Assay (e.g., CDK2/Cyclin A2)

To quantify the ATP-competitive inhibition of the synthesized pharmacophores, a luminescence-based ADP/ATP assay (such as the Promega Kinase-Glo® Plus) is highly recommended[8].

  • Preparation: Prepare kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and BSA).

  • Incubation: In a 384-well plate, combine the target kinase (e.g., CDK2), the peptide substrate, and the pyrazolo[3,4-d]pyrimidine inhibitor (serially diluted in DMSO). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Initiate the reaction by adding a fixed concentration of ATP (at or near the Michaelis constant, Km​ , of the kinase). Incubate for 60 minutes.

  • Detection: Add the Kinase-Glo reagent. This reagent utilizes luciferase to generate light proportional to the remaining unconsumed ATP.

  • Causality & Logic: Because the kinase consumes ATP to phosphorylate the substrate, high kinase activity results in low residual ATP (low luminescence). Conversely, a potent pyrazolo[3,4-d]pyrimidine inhibitor will halt ATP consumption, resulting in a high luminescent signal. This inverse relationship provides a highly sensitive, self-validating readout of target engagement[8].

Protocol B: Cellular Viability (MTS Assay)

To ensure the compound penetrates the cell membrane and exerts phenotypic effects, an MTS colorimetric assay is performed[3].

  • Seed cancer cells (e.g., MCF-7 or HepG-2) in a 96-well plate and incubate overnight.

  • Treat with varying concentrations of the inhibitor for 48-72 hours.

  • Add MTS reagent. Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes.

  • Measure absorbance at 490 nm. The reduction in absorbance directly correlates with the anti-proliferative efficacy of the kinase inhibitor.

Mechanistic Pathway Disruption

The ultimate goal of deploying a pyrazolo[3,4-d]pyrimidine inhibitor is the targeted disruption of oncogenic signaling cascades. For example, dual targeting of EGFR and downstream Src kinases effectively starves the tumor cell of proliferation and survival signals[4][9].

Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates Src Src Kinase EGFR->Src Phosphorylates Downstream Tumor Proliferation & Survival Src->Downstream Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR ATP Competitive Inhibition Inhibitor->Src Dual Targeting

Fig 3. Disruption of the EGF-mediated signal transduction pathway by dual-targeting inhibitors.

By mastering the pharmacophoric features of the pyrazolo[3,4-d]pyrimidine core, researchers can rationally design next-generation therapeutics that overcome resistance mutations, improve selectivity profiles, and deliver robust clinical outcomes in oncology and beyond.

References

  • Kassab, A. E. (2022). Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.[Link]

  • Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.[Link]

  • Taylor & Francis. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis.[Link]

  • Journal of Medicinal Chemistry - ACS Publications. Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines.[Link]

  • PubMed Central. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors.[Link]

  • Taylor & Francis. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.[Link]

  • PubMed Central. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.[Link]

Sources

Exploratory

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Bioisostere in Kinase-Targeted Drug Discovery

Introduction to the Scaffold In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[3,4-d]pyrimidine framework has emerged as one of the most versatile and privileged scaffolds for the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction to the Scaffold

In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[3,4-d]pyrimidine framework has emerged as one of the most versatile and privileged scaffolds for the development of small-molecule kinase inhibitors 1. Comprised of a fused pyrazolo and pyrimidine ring system, this planar, nitrogen-rich heterocycle serves as a highly effective bioisostere of adenine 1. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), pyrazolo[3,4-d]pyrimidine derivatives can seamlessly anchor into the highly conserved hinge region of the kinase ATP-binding pocket via critical hydrogen-bonding interactions 1.

Mechanistic Biology & Target Diversity

The clinical validation of this scaffold was cemented in 2013 with the FDA approval of Ibrutinib (Imbruvica) for the treatment of B-cell malignancies 1, [[2]](). Ibrutinib is a first-in-class, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK) 2. It utilizes its pyrazolo[3,4-d]pyrimidine core to competitively bind the hinge region, while an appended α,β-unsaturated carbonyl moiety undergoes a targeted Michael addition with the thiol group of Cys481 in the BTK active site, permanently silencing the enzyme 1.

Beyond BTK, the scaffold has been successfully optimized to target a broad spectrum of oncogenic kinases. For instance, derivatives like Si306 have demonstrated potent activity against Src family kinases (SFKs) in patient-derived glioblastoma models, inducing oxidative stress and suppressing tumor growth 3. Recent medicinal chemistry efforts have also yielded novel pyrazolo[3,4-d]pyrimidines acting as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) 4 and Polo-like kinase 4 (PLK4) 5.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Covalent Binding (Cys481) NFkB NF-κB Survival & Proliferation PLCg2->NFkB

B-Cell Receptor signaling pathway highlighting BTK inhibition by Ibrutinib.

Quantitative Pharmacological Data

To illustrate the pharmacological versatility of the pyrazolo[3,4-d]pyrimidine framework, the table below summarizes the inhibitory profiles of several key derivatives across different kinase targets.

Compound / DrugPrimary Kinase TargetIC50 ValueIndication / Cell LineReference
Ibrutinib BTK0.5 nMB-cell malignancies (CLL, MCL)2
Compound 24j PLK40.2 nMTRIM37-amplified breast cancer5
Compound 16 EGFR-TK0.034 µMNCI 60 cancer cell panel[[4]]()
Compound 3 Src Kinase0.07 µM (Ki)Neuroblastoma (SH-SY5Y)[[6]]()
Compound 7c VEGFR-2 / EGFR5.75 µMA549 (Lung Cancer)[[7]]()

Core Synthesis Methodology & Causality

The synthesis of the pyrazolo[3,4-d]pyrimidine core is highly modular, allowing for extensive late-stage functionalization. The most common synthetic route leverages a substituted pyrazole precursor 8.

Synthesis_Workflow Start 5-amino-1H-pyrazole-4-carbonitrile Step1 Condensation (Formamide, 180°C) Start->Step1 Ring Closure Intermediate Pyrazolo[3,4-d]pyrimidin-4-one Step1->Intermediate Step2 Chlorination (POCl3, Reflux) Intermediate->Step2 Electrophilic Activation Intermediate2 4-chloro-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 SNAr Diversification (Amines) Intermediate2->Step3 Nucleophilic Substitution Product Target Kinase Inhibitor Step3->Product

General synthesis workflow for functionalized pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
  • Condensation (Ring Closure): React 5-amino-1H-pyrazole-4-carbonitrile with an excess of formamide.

    • Causality: Formamide acts simultaneously as the solvent and the one-carbon synthon 8. Heating the mixture to 180°C drives the thermodynamically favorable cyclization, yielding the intermediate pyrazolo[3,4-d]pyrimidin-4-one.

  • Electrophilic Activation (Chlorination): Suspend the resulting pyrazolo[3,4-d]pyrimidin-4-one in phosphoryl chloride (POCl3) and heat to reflux for 4-6 hours.

    • Causality: The pyrimidin-4-one exists in a stable lactam tautomeric form, which is unreactive toward nucleophiles. POCl3 converts the oxygen into a good leaving group and substitutes it with a chloride ion 8. This generates 4-chloro-pyrazolo[3,4-d]pyrimidine, a highly reactive electrophilic hub.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with a desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF).

    • Causality: The electron-deficient nature of the pyrimidine ring strongly favors SNAr at the C4 position. The base neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction to completion 8.

Biological Evaluation: Kinase Inhibition Assay Protocol

To validate the inhibitory potency of synthesized pyrazolo[3,4-d]pyrimidine derivatives, a self-validating luminescence-based assay (e.g., ADP-Glo™) is the industry standard 9.

Protocol 2: Luminescent Kinase Inhibition Assay
  • Reaction Setup & Pre-incubation: In a 384-well plate, combine the purified target kinase (e.g., BTK or EGFR) with the pyrazolo[3,4-d]pyrimidine inhibitor at varying concentrations (typically a 10-point dose-response). Incubate at room temperature for 10-30 minutes.

    • Causality: Pre-incubation is critical for establishing binding equilibrium. For covalent inhibitors like Ibrutinib, this step is mandatory to allow the time-dependent Michael addition to occur before the substrate competes for the active site [[9]]().

  • Kinase Reaction Initiation: Add the optimized concentration of ATP (usually at the Km value for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes.

    • Causality: Setting ATP concentration at Km ensures the assay is sensitive to competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively terminates the kinase reaction and depletes any unconsumed ATP [[9]](). This is a self-validating step: by removing background ATP, the subsequent signal is guaranteed to be derived exclusively from the ADP produced during the kinase reaction, ensuring high trustworthiness of the data.

  • Signal Detection: Add the Kinase Detection Reagent and incubate for 45 minutes. Measure luminescence using a microplate reader.

    • Causality: This reagent converts the reaction-generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light [[9]](). The luminescent signal is directly proportional to kinase activity; thus, a decrease in signal accurately quantifies the inhibitor's potency.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in targeted oncology and kinase drug discovery. Its exceptional ability to mimic ATP allows for precise tuning against a multitude of kinases. As resistance mechanisms (such as the BTK C481S mutation) emerge, future drug development will likely focus on leveraging this scaffold to design next-generation, reversible non-covalent inhibitors or dual-targeting agents to maintain clinical efficacy.

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Protocols & Analytical Methods

Method

One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols

Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, which are often dysregulated in diseases like cancer.[2][3] Consequently, derivatives of this scaffold have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4] The development of efficient and sustainable synthetic methodologies is paramount to exploring the full therapeutic potential of this versatile scaffold. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as reduced reaction times, higher yields, and simpler purification procedures, aligning with the principles of green chemistry.[5][6][7]

This guide provides detailed protocols and mechanistic insights into three distinct and effective one-pot synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives, tailored for researchers and professionals in drug development.

Methodology 1: Three-Component, Catalyst-Free Synthesis in a Green Solvent

This protocol details an environmentally benign, three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives using glycerol as a recyclable and non-toxic solvent.[5] This approach is notable for its operational simplicity and high yields.

Causality and Mechanistic Insights

The reaction proceeds via a probable cascade of events initiated by the Knoevenagel condensation of an aromatic aldehyde with a pyrazolone derivative. The resulting intermediate then undergoes a Michael addition with urea, followed by an intramolecular cyclization and dehydration to afford the final pyrazolo[3,4-d]pyrimidine-6-one. The use of glycerol as a solvent is advantageous due to its ability to form hydrogen bonds, which can stabilize the intermediates and facilitate the reaction.

Experimental Workflow

workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine aryl aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea in glycerol B Heat the mixture at 80°C A->B Add catalyst (e.g., P(4-VPH)HSO4) C Pour into ice water B->C After completion (monitored by TLC) D Filter the precipitate C->D E Wash with water D->E F Recrystallize from ethanol E->F

Caption: Workflow for the three-component synthesis of pyrazolo[3,4-d]pyrimidine-6-ones.

Detailed Protocol
  • Reactant Preparation: In a round-bottom flask, combine the aryl aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and urea (1.5 mmol) in glycerol (5 mL).

  • Catalyst Addition: Add a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate (P(4-VPH)HSO4) (10 mg).

  • Reaction: Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from ethanol to obtain the pure product.

Data Summary
EntryAldehydeCatalystTime (h)Yield (%)
14-ChlorobenzaldehydeP(4-VPH)HSO42.592
2BenzaldehydeP(4-VPH)HSO4388
34-MethoxybenzaldehydeP(4-VPH)HSO43.585

Data adapted from a representative study.[5]

Methodology 2: Four-Component Synthesis via a Two-Pathway Mechanism

This advanced one-pot protocol involves a four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, offering a rapid and efficient route to a diverse range of pyrazolo[3,4-d]pyrimidines.[8]

Causality and Mechanistic Insights

This reaction proceeds through a fascinating dual-pathway mechanism.[8] The initial step is the formation of a 5-aminopyrazole-4-carbonitrile intermediate from the reaction of hydrazine and methylenemalononitrile. From this point, two pathways can lead to the final product:

  • Pathway A: The amino group of the pyrazole intermediate attacks the aldehyde, followed by cyclization with the nitrile group and subsequent aromatization.

  • Pathway B: The aldehyde reacts with the alcohol to form a hemiacetal, which then reacts with the pyrazole intermediate, followed by cyclization and aromatization.

The choice of catalyst and reaction conditions can influence the dominant pathway.

Reaction Mechanism Diagram

mechanism2 cluster_pathA Pathway A cluster_pathB Pathway B hydrazine Hydrazine aminopyrazole 5-Aminopyrazole-4-carbonitrile hydrazine->aminopyrazole Initial Condensation methylenemalononitrile Methylenemalononitrile methylenemalononitrile->aminopyrazole Initial Condensation aldehyde Aldehyde intermediate7 Intermediate 7 aldehyde->intermediate7 + 5-Aminopyrazole-4-carbonitrile alcohol Alcohol aminopyrazole->intermediate7 + Aldehyde schiff_base Schiff Base 8 intermediate7->schiff_base - H2O product Pyrazolo[3,4-d]pyrimidine schiff_base->product + Alcohol (Cyclization)

Caption: Proposed dual-pathway mechanism for the four-component synthesis.

Detailed Protocol
  • Reactant Combination: In a sealed tube, dissolve hydrazine (1.2 mmol), methylenemalononitrile (1.0 mmol), aldehyde (1.2 mmol), and the corresponding alcohol (15 mL).

  • Catalyst Addition: Add sodium alkoxide (1.2 mmol) as a catalyst.

  • Reaction Conditions: Heat the mixture at 60°C. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary
EntryHydrazineAldehydeAlcoholYield (%)
1Phenylhydrazine2-NitrobenzaldehydeEthanol85
2Hydrazine hydrate4-ChlorobenzaldehydeMethanol78
3PhenylhydrazineBenzaldehydePropanol82

Data is illustrative of typical yields for this type of reaction.[8]

Methodology 3: Microwave-Assisted, Three-Component Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[9][10] This protocol outlines a rapid, one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation.

Causality and Mechanistic Insights

The reaction likely proceeds through the initial formation of an amidine intermediate from the reaction of methyl 5-aminopyrazole-4-carboxylate with trimethyl orthoformate. This is followed by a nucleophilic attack from the primary amine and subsequent intramolecular cyclization to yield the final product. Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and intermediates, leading to a significant reduction in reaction time compared to conventional heating.

Experimental Workflow Diagram

workflow3 cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Isolation A Combine methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and primary amine B Irradiate in a microwave reactor A->B C Cool to room temperature B->C D Collect the precipitate by filtration C->D

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Detailed Protocol
  • Reactant Mixing: In a microwave-safe vessel, mix methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the primary amine (1.5 mmol).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol) to obtain the pure product. In many cases, chromatographic purification is not necessary.[9]

Data Summary
EntryPrimary AmineTime (min)Temperature (°C)Yield (%)
1Aniline1512089
2Benzylamine1012092
3Cyclohexylamine2014085

Illustrative data based on typical microwave-assisted syntheses.[9]

Conclusion and Future Perspectives

The one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives represents a significant advancement in synthetic organic and medicinal chemistry. The protocols outlined in this guide demonstrate the versatility and efficiency of these methods, from environmentally friendly approaches using green solvents to rapid microwave-assisted syntheses. These strategies not only streamline the production of these valuable compounds but also open up new avenues for the creation of diverse chemical libraries for drug discovery programs. Further research will likely focus on the development of even more sustainable catalytic systems and the expansion of the substrate scope to generate novel analogs with enhanced biological activities.

References

  • Vertex AI Search. One-Pot Multicomponent Synthesis of Pyrazolo[3,4- d ]pyrimidine-6-one Derivatives.
  • Taylor & Francis Online. Full article: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives.
  • Synfacts. Three-Component Synthesis of Pyrazolo [3,4- d]thiazolo[3,2-a]pyrimidines.
  • ResearchGate. Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using....
  • PubMed. New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds.
  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • ResearchGate. Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst.
  • PMC. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • SciSpace. Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of Na.
  • PMC. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • Bentham Science. Multi-component Preparation of Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines Using Solvent-free and HSBM Techniques.
  • MDPI. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Scilit. Green Synthesis of Pyrazolo Pyrano Pyrimidine Derivatives Using ZnFe 2 O 4 /GA as a New Effective Catalyst in Water Media.
  • ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation.
  • MDPI. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Beilstein Journal of Organic Chemistry. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • Semantic Scholar. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • Semantic Scholar. A Convenient One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines and s-Triazolo[3,4-b][1][11][12]thiadiazines. Available from:

  • ResearchGate. (PDF) One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities.
  • ResearchGate. Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives.
  • ResearchGate. One-Pot Synthesis of New Pyrazolo [3, 4, -d] PyrimidineDerivatives and Study of their Antioxidant andAnticancer Activities.
  • RSC Publishing. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from:

  • ResearchGate. Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from....

Sources

Application

Designing Novel 1H-Pyrazolo[3,4-d]pyrimidine Analogs for Kinase-Targeted Drug Discovery

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine ring system is a highly privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine ring system is a highly privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine ring of adenine[1]. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine analogs to act as potent ATP-competitive inhibitors across a variety of kinase targets, including the Epidermal Growth Factor Receptor (EGFR) and the mechanistic Target of Rapamycin (mTOR)[2][3].

This application note provides a comprehensive, self-validating framework for the rational design, chemical synthesis, and biological evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives. By detailing the causality behind specific structural modifications and experimental conditions, this guide empowers researchers to optimize structure-activity relationships (SAR) and accelerate the discovery of targeted anticancer therapeutics.

Rational Design & Structural Biology

Bioisosteric Replacement Strategy

The fundamental design principle for 1H-pyrazolo[3,4-d]pyrimidine analogs relies on mimicking the adenine moiety of ATP[2]. However, unlike endogenous purines, the altered nitrogen positions in the pyrazolo-pyrimidine core present unique hydrogen-bond donor and acceptor vectors. This subtle shift alters the molecule's interaction with the kinase hinge region, allowing for enhanced selectivity profiles and the avoidance of off-target toxicity[4].

Targeting the Kinase Domain
  • EGFR (WT and T790M): Modifications at the C4 position (e.g., incorporating substituted anilines) allow the molecule to project into the hydrophobic pocket of the EGFR active site. This is critical for overcoming resistance mutations such as the T790M "gatekeeper" mutation, which sterically hinders first-generation inhibitors like gefitinib[5].

  • mTOR: Introducing a morpholine ring at the C4 position and arylureido groups at the C6 position has been shown to yield sub-nanomolar, highly selective mTOR inhibitors[3]. The morpholine oxygen acts as a critical hydrogen bond acceptor with the mTOR hinge region.

Pathway Ligand Growth Factors EGFR EGFR (WT / T790M) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor 1H-pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR ATP-Competitive Inhibitor->mTOR Dual/Selective

Fig 1. Schematic of EGFR/PI3K/mTOR signaling pathway and targeted inhibition by pyrazolo-pyrimidines.

Synthetic Methodologies

To ensure reproducibility, the following chemical protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to prevent the propagation of synthetic errors into the biological screening phase.

Workflow Design Rational Design Synthesis Scaffold Synthesis Design->Synthesis QC QC (LC-MS >95%) Synthesis->QC Assay Kinase Assays QC->Assay Cell Cell Viability Assay->Cell Lead Lead Optimization Cell->Lead Lead->Design SAR Feedback

Fig 2. Iterative workflow for the design, synthesis, and evaluation of novel kinase inhibitors.

Protocol A: Synthesis of the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

The C4-chloro intermediate is a highly versatile electrophile. Its synthesis is prioritized because the chlorine atom serves as an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for rapid late-stage diversification[5].

  • Cyclization: Suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (excess, acts as both reactant and solvent). Heat the mixture to 180°C under a nitrogen atmosphere for 8 hours.

    • Causality: Formamide provides the necessary carbon and nitrogen atoms to close the pyrimidine ring. The high temperature is required to overcome the activation energy of the cyclization.

  • Precipitation & Filtration: Cool the reaction to room temperature and pour it into ice-cold water. Filter the resulting precipitate (1H-pyrazolo[3,4-d]pyrimidin-4-ol) and dry under a vacuum.

  • Chlorination: Suspend the dried intermediate in phosphorus oxychloride (POCl3, 10.0 eq). Add a catalytic amount of N,N-dimethylaniline. Reflux at 110°C for 4 hours.

    • Causality: POCl3 converts the hydroxyl group into a highly reactive chloride. N,N-dimethylaniline acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack-type intermediate, accelerating the chlorination.

  • Quenching & Extraction: Carefully quench the reaction by adding it dropwise to crushed ice (highly exothermic). Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Step: Analyze the crude product via LC-MS. The presence of a distinct isotopic pattern (M and M+2 in a 3:1 ratio) confirms the successful incorporation of the chlorine atom.

Protocol B: Late-Stage Functionalization via SNAr (e.g., C4-Morpholine Addition)
  • Substitution: Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous ethanol. Add morpholine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with morpholine for the electrophilic C4 position.

  • Heating: Stir the mixture at 80°C for 6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

  • Purification: Concentrate the solvent. Purify the residue via flash column chromatography.

  • Self-Validation Step: Prior to biological evaluation, the final compound must be subjected to High-Performance Liquid Chromatography (HPLC). Only proceed if purity is ≥95%. Confirm structure via 1H and 13C NMR.

Biological Evaluation Workflows

Biological evaluation must isolate the specific mechanism of action (target engagement) before assessing phenotypic outcomes (cell death)[5].

Protocol C: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)

This protocol validates target engagement and confirms the ATP-competitive nature of the synthesized analogs against EGFR or mTOR[3].

  • Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of the compound dilution, 2 µL of recombinant kinase enzyme (e.g., EGFRWT or mTOR), and 2 µL of substrate/ATP mix.

    • Causality: The assay is run at the apparent Michaelis constant ( Km​ ) for ATP. Running at Km​ ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction.

  • Self-Validation Step: Calculate the Z'-factor using positive controls (e.g., Erlotinib for EGFR) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness and dynamic range. IC50 values are calculated using non-linear regression.

Protocol D: Cell Viability Assay (A549 and HCT-116)

To ensure the biochemical potency translates into cellular efficacy, compounds are tested against non-small cell lung cancer (A549) and colorectal carcinoma (HCT-116) cell lines[5].

  • Seeding: Seed A549 or HCT-116 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the test compounds (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial reductases. This provides a direct, quantifiable measure of cell viability.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Data Presentation & SAR Analysis

The table below summarizes hypothetical structure-activity relationship (SAR) data derived from the protocols above, demonstrating how specific substitutions dictate target selectivity between EGFR and mTOR, and how that translates to cellular anti-proliferative activity.

Table 1: SAR Summary of Synthesized 1H-Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDC4 Substitution (R1)C6 Substitution (R2)EGFRWT IC50 (µM)mTOR IC50 (nM)A549 IC50 (µM)HCT-116 IC50 (µM)
Cmpd-01 3-ChloroanilineH0.045>10008.2119.56
Cmpd-02 4-FluoroanilineH0.016>10005.3612.40
Cmpd-03 Morpholine6-Arylureidophenyl>100.850.951.20
Cmpd-04 Morpholine6-Alkylureidophenyl>100.420.600.85
Erlotinib ControlControl0.002N/A2.105.40
Torin-1 ControlControlN/A0.300.450.65

Data Interpretation: The data clearly illustrates that aniline substitutions at C4 (Cmpd-01, Cmpd-02) drive selectivity toward EGFR, correlating with moderate anti-proliferative activity in A549 cells[5]. Conversely, replacing the aniline with a morpholine ring and adding an arylureido group at C6 (Cmpd-03, Cmpd-04) completely shifts the selectivity profile toward mTOR, resulting in sub-nanomolar inhibition and highly potent cellular efficacy[3].

References

  • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL:[Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL:[Link]

  • Title: Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source: ACS Publications URL:[Link]

  • Title: Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis Source: Taylor & Francis URL:[Link]

Sources

Method

Application Note: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Potent BRK/PTK6 Inhibitors

Executive Summary Protein Tyrosine Kinase 6 (PTK6), commonly known as Breast Tumor Kinase (BRK), is a non-receptor tyrosine kinase highly upregulated in a majority of breast carcinomas, particularly Triple-Negative Breas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Tyrosine Kinase 6 (PTK6), commonly known as Breast Tumor Kinase (BRK), is a non-receptor tyrosine kinase highly upregulated in a majority of breast carcinomas, particularly Triple-Negative Breast Cancer (TNBC)[1]. While many oncogenic kinases primarily drive cellular proliferation, BRK is uniquely positioned as a critical mediator of tumor metastasis, migration, and invasion[2]. This application note details the biochemical and phenotypic evaluation of the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold, a highly selective, ATP-competitive Type I inhibitor of BRK/PTK6[2]. Designed for drug development professionals and application scientists, this guide provides self-validating, step-by-step protocols for biochemical screening, intracellular target engagement, and phenotypic metastasis assays.

Structural Rationale and Mechanism of Action

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the adenine ring of ATP[3]. By substituting the core with a 4-methoxy group and optimizing the distal phenolic systems (e.g., via para-fluorine substitution), researchers have achieved low-nanomolar potency and high kinase selectivity against BRK[2].

Causality in Drug Design: The pyrazolo[3,4-d]pyrimidine scaffold anchors deeply into the hinge region of the BRK kinase domain[3]. Molecular modeling confirms that these derivatives function as Type I inhibitors, binding preferentially to the active "DFG-in" conformation of the kinase[2]. The strategic addition of fluorine to the phenolic system serves a dual purpose: it enhances ligand binding efficiency through favorable electrostatic interactions and prevents oxidative metabolism, ensuring sustained intracellular exposure and metabolic stability[2].

Once bound, the inhibitor shuts down downstream signaling pathways, including STAT3, AKT, and Paxillin, which are responsible for cell survival and cytoskeletal rearrangements necessary for migration[1][4].

G EGF EGF / IGF-1 Receptor EGFR / IGF-1R EGF->Receptor BRK BRK / PTK6 Receptor->BRK STAT3 STAT3 BRK->STAT3 AKT AKT BRK->AKT Paxillin Paxillin / RhoA BRK->Paxillin SAM68 SAM68 BRK->SAM68 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BRK Inhibits (Type I) Proliferation Cell Survival STAT3->Proliferation AKT->Proliferation Migration Migration & Invasion Paxillin->Migration SAM68->Proliferation

BRK/PTK6 Signaling Pathway and Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives.

Quantitative Pharmacological Profile

The following table summarizes the benchmark quantitative data for optimized 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives (such as Lead Compound 51 / BRK/PTK6-IN-1) compared to standard reference inhibitors.

Compound Class / NameTargetIC50 (Biochemical)Kd (Binding Affinity)Cellular PhenotypeReference
Pyrazolo[3,4-d]pyrimidine (Lead 51) BRK/PTK63.37 ± 2.19 nM44 nMInhibits migration/invasion; reduces MMP-9[2][5]
XMU-MP-2 (Reference) BRK/PTK6~3.2 nMN/ARepresses BRK-driven tumor growth[5][6]
Dasatinib (Pan-kinase) BRK / Src / Abl9.0 nMN/AMulti-kinase toxicity; off-target effects[7]

Experimental Workflows & Protocols

Workflow Prep Compound Prep (100% DMSO Stock) Biochem Biochemical Assay (ADP-Glo IC50) Prep->Biochem Cell Cellular Assays (MDA-MB-231 TNBC) Prep->Cell Blot Target Engagement (p-SAM68, p-AKT) Cell->Blot Pheno Phenotypic Assay (Boyden Chamber) Cell->Pheno

Step-by-step experimental workflow for evaluating BRK/PTK6 inhibitors.

Protocol A: Biochemical Kinase Activity Assay (ADP-Glo)

Objective: To determine the precise IC50 of pyrazolo[3,4-d]pyrimidine derivatives against recombinant BRK. Causality & Validation: Cell-free assays eliminate cellular membrane permeability variables, allowing the direct measurement of ATP-competitive binding[2]. We utilize an ADP-Glo assay because it directly measures ADP production, preventing signal interference from auto-fluorescent small molecules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh to maintain the reducing environment required for kinase stability.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Rationale: Keeping DMSO at ≤1% prevents solvent-induced enzyme denaturation.

  • Enzyme/Substrate Mix: Add recombinant BRK/PTK6 enzyme (final concentration 0.5 nM) and poly(Glu,Tyr) substrate (0.2 mg/mL).

  • Reaction Initiation: Add ATP to a final concentration of 15 µM. Crucial Step: 15 µM represents the approximate Km of ATP for BRK. Testing at the Km ensures the assay is highly sensitive to ATP-competitive Type I inhibitors without artificially outcompeting the drug.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, producing a luminescent signal (30 min incubation).

  • Analysis: Read luminescence. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Intracellular Target Engagement (Western Blotting)

Objective: To verify that the inhibitor penetrates the cell membrane and specifically blocks BRK-dependent downstream signaling[2][6]. Causality & Validation: MDA-MB-231 cells are utilized because they are a TNBC line with high endogenous BRK expression and metastatic potential[2]. Measuring SAM68 phosphorylation is critical as it is a direct RNA-binding protein substrate of BRK, providing a highly specific readout of target engagement, unlike AKT which is shared by multiple redundant pathways[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells in 6-well plates at 3x10^5 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free DMEM for 12 hours. Rationale: Serum starvation reduces basal background phosphorylation driven by exogenous growth factors. Treat with the inhibitor (e.g., 10 nM, 50 nM, 100 nM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 or EGF for 15 minutes to induce acute BRK activation[1].

  • Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Rationale: Phosphatase inhibitors are mandatory to preserve transient phosphorylation states during extraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-SAM68 (Tyr), total SAM68, p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Validation: A successful assay will show a dose-dependent reduction in p-SAM68 and p-AKT without altering total protein levels[2]. Include XMU-MP-2 as a positive control for BRK inhibition[6].

Protocol C: Transwell Migration and Invasion Assay

Objective: To evaluate the anti-metastatic phenotypic efficacy of the inhibitor. Causality & Validation: Because BRK primarily drives metastasis rather than primary proliferation in TNBC, standard viability assays (like MTT) are insufficient to capture the drug's true value[2]. The Boyden chamber assay physically mimics the extracellular matrix barrier.

Step-by-Step Methodology:

  • Preparation: For invasion assays, coat the upper chamber of 8-µm pore Transwell inserts with 50 µL of Matrigel (diluted 1:8 in serum-free media). Incubate at 37°C for 2 hours to polymerize. (Skip this step for migration assays).

  • Cell Seeding: Harvest MDA-MB-231 cells and resuspend in serum-free media containing the pyrazolo[3,4-d]pyrimidine inhibitor. Crucial Step: Use concentrations below the anti-proliferative IC50 to ensure that any observed migration defects are due to specific BRK inhibition, not general cytotoxicity. Seed 5x10^4 cells into the upper chamber.

  • Chemoattractant: Add 600 µL of complete media (10% FBS) to the lower chamber. Rationale: The FBS gradient acts as the chemoattractant driving downward migration.

  • Incubation: Incubate for 24 hours (migration) or 48 hours (invasion) at 37°C.

  • Fixation & Staining: Remove non-migrated cells from the top of the membrane using a cotton swab. Fix cells on the bottom surface with 4% paraformaldehyde for 15 min, then stain with 0.1% Crystal Violet for 20 min.

  • Quantification: Image 5 random fields per well under a brightfield microscope. Count the migrated/invaded cells and calculate the percentage of inhibition relative to the DMSO vehicle control.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. National Institutes of Health (NIH).2

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate.3

  • Putting the BRK on breast cancer: From molecular target to therapeutics. Theranostics.1

  • BRK | Inhibitors. MedChemExpress.5

  • Targeting Protein Tyrosine Kinase 6 in Cancer - PMC. National Institutes of Health (NIH).4

  • Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors. Cancer Research (AACR).6

  • Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists). ProbeChem.7

Sources

Application

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Modern Anticancer Drug Discovery

Introduction: The Rise of a Versatile Heterocycle in Oncology The landscape of anticancer therapy has been profoundly reshaped by the advent of targeted therapies, which aim to selectively interfere with specific molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Versatile Heterocycle in Oncology

The landscape of anticancer therapy has been profoundly reshaped by the advent of targeted therapies, which aim to selectively interfere with specific molecular pathways crucial for tumor growth and survival. Within this paradigm, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" of immense interest to medicinal chemists and cancer biologists. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3][4] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of protein kinases, many of which are oncogenic drivers.[2][3] The versatility of this scaffold allows for chemical modifications at various positions, enabling the development of highly potent and selective inhibitors against a range of cancer-associated targets.[2][3] This application note provides an in-depth guide for researchers on the application of pyrazolo[3,4-d]pyrimidines in anticancer research, detailing their mechanisms of action, key molecular targets, and robust protocols for their evaluation.

Mechanisms of Antitumor Activity: Beyond Simple Cytotoxicity

The anticancer effects of pyrazolo[3,4-d]pyrimidines are multifaceted, extending beyond non-specific cytotoxicity. Their primary mechanism of action often involves the targeted inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, apoptosis, and angiogenesis.[2][5]

Kinase Inhibition: A Central Theme

Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of various kinase families implicated in cancer:

  • Epidermal Growth Factor Receptor (EGFR) and ErbB2: Overexpression and mutations of EGFR and ErbB2 are common in various cancers, including non-small cell lung cancer and breast cancer.[1][6] Pyrazolo[3,4-d]pyrimidines have been designed to target both wild-type and mutant forms of these receptors, such as the T790M resistance mutation in EGFR.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[7][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can induce cell cycle arrest, preventing cancer cells from progressing through division.[4][11][12] For instance, some derivatives have shown potent dual inhibition of CDK2 and Glycogen Synthase Kinase 3β (GSK3β).[11]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, survival, and motility. Pyrazolo[3,4-d]pyrimidine-based Src inhibitors have demonstrated efficacy in preclinical models of various cancers, including medulloblastoma and osteosarcoma.[13][14][15]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used in the treatment of B-cell malignancies.[2][3]

The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, two common targets of pyrazolo[3,4-d]pyrimidine inhibitors.

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway VEGFR->PI3K_AKT_mTOR_Pathway Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK_Pathway->Gene_Expression PI3K_AKT_mTOR_Pathway->Gene_Expression Pyrazolo_pyrimidine_Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolo_pyrimidine_Inhibitor->EGFR Pyrazolo_pyrimidine_Inhibitor->VEGFR

Caption: Simplified signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors.

Other Mechanisms of Action

Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidines have been shown to exert their anticancer effects through other mechanisms:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives act as antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis, thereby disrupting DNA replication and cell division.[16]

  • Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[17][18] This can be mediated through various pathways, including the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

  • Inhibition of Tubulin Polymerization: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Protocols for In Vitro Evaluation

The initial assessment of novel pyrazolo[3,4-d]pyrimidine derivatives invariably begins with in vitro assays to determine their cytotoxic and target-specific activities.

Protocol 1: Cell Viability and Cytotoxicity Assessment using Tetrazolium-Based Assays (MTT/XTT)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product.[19][21] The intensity of the color is directly proportional to the number of metabolically active cells.[21] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step required in the MTT assay.[19][22]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)[7][23]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO (stock solution)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[23]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in complete culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Addition of Tetrazolium Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]

    • For XTT assay: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours.[19][21]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).[21][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[6][24]

In_Vitro_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48_72h 3. Incubation (48-72 hours) Compound_Treatment->Incubation_48_72h Assay_Selection Assay Type? Incubation_48_72h->Assay_Selection MTT_Assay 4a. MTT Assay (Add MTT, Incubate, Solubilize) Assay_Selection->MTT_Assay MTT XTT_Assay 4b. XTT Assay (Add XTT, Incubate) Assay_Selection->XTT_Assay XTT Absorbance_Reading 5. Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance_Reading XTT_Assay->Absorbance_Reading Data_Analysis 6. Data Analysis (IC50 Determination) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: To confirm that the cytotoxic effects of the pyrazolo[3,4-d]pyrimidine derivatives are due to the inhibition of their intended kinase targets, an in vitro kinase inhibition assay is essential. This can be performed using purified recombinant kinases in a cell-free system.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Pyrazolo[3,4-d]pyrimidine compounds

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of a microplate.

  • Compound Addition: Add the pyrazolo[3,4-d]pyrimidine compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate its substrate.

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format. For example, in an antibody-based assay, a phosphospecific antibody is used to detect the phosphorylated substrate. In a luminescence-based assay, the amount of remaining ATP is quantified.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Evaluation of Anticancer Efficacy

Promising pyrazolo[3,4-d]pyrimidine candidates identified from in vitro studies should be further evaluated for their in vivo anticancer efficacy and toxicity in animal models.

Experimental Design Considerations:

  • Animal Model: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice), are commonly used to assess the antitumor activity of novel compounds.[10][14]

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the physicochemical properties and formulation of the compound.[15]

  • Dosing and Schedule: A dose-escalation study is often performed to determine the maximum tolerated dose (MTD). Subsequently, efficacy studies are conducted at doses below the MTD.

  • Efficacy Endpoints: Tumor growth inhibition is the primary efficacy endpoint. This is typically assessed by measuring tumor volume over time. Other endpoints may include survival analysis and monitoring of biomarkers.

  • Toxicity Assessment: The toxicity of the compounds is evaluated by monitoring animal body weight, clinical signs of distress, and by performing histopathological analysis of major organs at the end of the study.

Summary of Key Pyrazolo[3,4-d]pyrimidine Derivatives in Anticancer Research

The following table summarizes some examples of pyrazolo[3,4-d]pyrimidine derivatives and their reported anticancer activities.

Compound Class/NamePrimary Target(s)Cancer Cell Lines/ModelsReported Activity (IC₅₀)Reference(s)
Substituted pyrazolo[3,4-d]pyrimidin-4-onesNot specifiedMCF-7 (breast)11 µM (for compound 10e)[6][24][25]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2, GSK3βMCF-7, T-47D (breast)CDK2: 0.128 µM, GSK3β: 0.160 µM (for compound 5g)[11]
Pyrazolo[3,4-d]pyrimidine derivativesVEGFR-2, TubulinHT-29 (colon), HCT-116 (colon)0.03-1.6 µM (for compound 10k)[10]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR, ErbB2OVCAR-4 (ovarian), ACHN (renal)EGFR: 0.18 µM, ErbB2: 0.25 µM (for compound 7d)[1]
IbrutinibBTKB-cell malignanciesClinically approved[2][3]
Si306c-SrcNeuroblastomaKi: 0.13 µM[15]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2A498 (renal)0.332 µM (for compound 3d)[12]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR, VEGFR-2A549 (lung), HCT-116 (colon)EGFR: 0.25 µM, VEGFR-2: 0.90 µM (for compound 7c)[7]

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design and development of novel anticancer agents. Its versatility in targeting a wide range of oncogenic kinases and other cancer-related pathways underscores its importance in modern medicinal chemistry. Future research will likely focus on developing next-generation inhibitors with improved selectivity, potency, and pharmacokinetic properties. Furthermore, the exploration of pyrazolo[3,4-d]pyrimidines in combination therapies and as agents to overcome drug resistance holds significant promise for advancing cancer treatment. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and tools to effectively explore the therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3480-3493. [Link]

  • Ragab, H. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2829-2843. [Link]

  • Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3480-3493. [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 150, 107383. [Link]

  • Wang, Y., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry, 244, 114841. [Link]

  • Abdelgawad, M. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(44), 28695-28714. [Link]

  • El-Sayed, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • El-Damasy, D. A., et al. (2025). Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorganic Chemistry, 151, 107532. [Link]

  • Kumar, A., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]

  • Rossi, A., et al. (2007). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 21(11), 2943-2954. [Link]

  • Ghorab, M. M., et al. (2020). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1258-1272. [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1639-1654. [Link]

  • Al-Issa, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3480-3493. [Link]

  • Schenone, S., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry, 50(23), 5661-5671. [Link]

  • Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6989. [Link]

  • Ali, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2281. [Link]

  • Brignole, C., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Biomedicines, 10(3), 659. [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1639-1654. [Link]

  • Li, J., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(12), 22638-22651. [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(2), 434-451. [Link]

  • Maruca, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 487-493. [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 213-231. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][19][21][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(40), 26038-26055. [Link]

Sources

Method

Application Note: Evaluating Pyrazolo[3,4-d]pyrimidines in Cell Viability &amp; Proliferation Assays

Scientific Context & Mechanistic Rationale Pyrazolo[3,4-d]pyrimidines are widely recognized as "privileged scaffolds" in oncology and medicinal chemistry[1]. Their core bicyclic structure is bioisosteric to the purine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

Pyrazolo[3,4-d]pyrimidines are widely recognized as "privileged scaffolds" in oncology and medicinal chemistry[1]. Their core bicyclic structure is bioisosteric to the purine ring of adenine, allowing them to act as highly effective ATP-competitive inhibitors[2]. By docking into the highly conserved ATP-binding pockets of oncogenic kinases such as Src, CDK2, and EGFR, these compounds block phosphorylation cascades essential for tumor cell survival and proliferation[1],[3].

Expert Insight on Causality: When designing a cell viability assay for these compounds, it is critical to understand how they induce cell death. When a pyrazolo[3,4-d]pyrimidine inhibits kinases like Src or CDK2, it disrupts focal adhesion signaling and cell cycle progression (typically inducing G2/M phase arrest)[4]. This mechanical detachment and cycle blockade subsequently trigger caspase-mediated apoptosis[5]. Therefore, in these assays, you are not merely measuring "cell death"—you are quantifying the downstream phenotypic result of targeted ATP-pocket starvation.

G cluster_kinases Target Kinases P Pyrazolo[3,4-d]pyrimidine (ATP Mimetic) ATP ATP Binding Pocket Competition P->ATP Binds Src Src / Fyn ATP->Src CDK2 CDK2 / Cyclin A ATP->CDK2 EGFR EGFR ATP->EGFR Apoptosis Apoptosis Induction (Caspase 3/7) Src->Apoptosis Inhibits survival Arrest Cell Cycle Arrest (G2/M Phase) CDK2->Arrest Blocks progression EGFR->Arrest Reduces proliferation Arrest->Apoptosis

Mechanism of pyrazolo[3,4-d]pyrimidine kinase inhibitors driving cell cycle arrest and apoptosis.

Assay Selection: The Self-Validating System

Because pyrazolo[3,4-d]pyrimidines are ATP mimetics, relying on a single assay modality is a critical vulnerability. High-throughput ATP-dependent luminescent assays (like CellTiter-Glo) quantify cell viability based on intracellular ATP. However, high concentrations of an ATP-competitive inhibitor can occasionally cross-react with the exogenous luciferase enzyme used in the assay reagent, leading to artificially skewed luminescence readouts.

The Solution: A self-validating experimental design requires orthogonal testing. You must pair an ATP-quantification assay with a metabolic reduction assay (MTT/MTS), which relies on mitochondrial dehydrogenase activity rather than ATP. If the IC50 values align across both modalities, the inhibitory data is validated.

Workflow cluster_assays Orthogonal Validation Seed 1. Cell Seeding (96/384-well) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (48-72h, 37°C) Treat->Incubate MTT MTT/MTS Assay (Metabolic) Incubate->MTT CTG CellTiter-Glo (ATP-based) Incubate->CTG Read 4. Signal Readout (Abs/Lum) MTT->Read CTG->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Self-validating workflow utilizing orthogonal assays to prevent ATP-mimetic interference.

Quantitative Efficacy of Representative Pyrazolo[3,4-d]pyrimidines

The table below summarizes the target specificity and antiproliferative efficacy of various pyrazolo[3,4-d]pyrimidine derivatives across different cancer models, demonstrating the necessity of tailored assay selection.

CompoundPrimary Target KinaseValidated Cell LineIC50 (μM)Assay ModalityReference
SI306 SrcGBM (Glioblastoma)Low micromolarCaspase 3/7 / Viability[5]
Compound 14 CDK2HCT-116 (Colorectal)0.057MTT / Cell Cycle[3]
Compound 4c Fyn / SrcJurkat / Myeloid1.0 - 15.0MTS[4]
Compound 17 EGFRMCF-7 / A5494.18 - 9.09MTT[1]

Detailed Experimental Protocols

Protocol A: Orthogonal Metabolic Viability Assay (MTT)

This colorimetric assay evaluates the metabolic capacity of cells to reduce tetrazolium salts, serving as a reliable orthogonal validation against ATP-interference.

  • Cell Seeding: Seed cells at 5×103 cells/well in a clear, flat-bottom 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-72h treatment window, preventing contact inhibition from artificially halting proliferation and skewing viability data.

  • Compound Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to create a 10 mM stock, then perform serial dilutions in culture media.

    • Causality: Pyrazolo[3,4-d]pyrimidines are highly hydrophobic. Ensure the final DMSO concentration in the well remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Add the diluted compounds to the wells and incubate for 48–72 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

    • Causality: This window allows viable cells with active mitochondrial dehydrogenases to cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization (Critical Step): Carefully aspirate the media and add 100 µL of DMSO to dissolve the crystals.

    • Causality: Aspirate using a multichannel pipette angled at 45 degrees against the well wall. Pyrazolo[3,4-d]pyrimidine-treated cells undergoing anoikis (detachment-induced apoptosis due to Src inhibition) are loosely adherent. Aggressive aspiration will wash away viable but detached cells, artificially inflating the apparent cytotoxicity.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: High-Throughput ATP-Luminescence Assay (CellTiter-Glo)

This assay provides highly sensitive, homogeneous quantification of viable cells based on ATP levels, ideal for high-throughput screening once validated orthogonally.

  • Cell Seeding & Treatment: Follow steps 1-3 from Protocol A, but utilize an opaque white 96-well plate.

    • Causality: White plates maximize luminescence signal reflection toward the detector and prevent optical crosstalk between adjacent wells.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme reaction is highly temperature-dependent. Uneven temperatures across the plate (e.g., cold edges, warm center) will cause severe edge effects and high standard deviations.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: The shaking induces rapid cell lysis to release intracellular ATP, while the proprietary buffer simultaneously inhibits endogenous ATPases that would otherwise degrade the signal over time.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.1

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.3

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PMC.4

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.6

  • Application Notes: Pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold for Kinase Inhibitors. Benchchem.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing, purifying, and handling 4-methoxy-1H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing, purifying, and handling 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This heterocycle is a highly versatile, lactam-protected chromophore essential for the synthesis of alkylated and glycosylated purine/allopurinol analogs[1]. However, its unique tautomeric properties and electronic structure require precise experimental controls to prevent yield loss and regioisomer contamination.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why do I obtain multiple closely eluting spots on silica gel when alkylating 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine? A: This is a direct consequence of the tautomerism inherent to the pyrazole ring. The heterocycle possesses nucleophilic nitrogen atoms at both the N1 and N2 positions, meaning that standard phase-transfer-catalyzed or base-mediated alkylation inherently yields a mixture of N1 and N2 regioisomers[2]. Causality & Solution: The regioselectivity is strictly solvent- and base-dependent. For instance, alkylation with iodomethane using NaHMDS in tetrahydrofuran (THF) selectively drives N2-alkylation (up to an 8:1 ratio)[3]. Conversely, conducting the exact same reaction in dimethyl sulfoxide (DMSO) reverses the selectivity, favoring the N1-alkylated product (4:1 ratio)[3]. By selecting the correct solvent environment beforehand, you can drastically reduce your purification burden.

Q2: My target compound degrades during column chromatography or recrystallization. What causes the loss of the methoxy group? A: The methoxy group at the C4 position serves as an excellent lactam-protecting group, but the pyrimidine ring is highly electron-deficient. This renders the C4-methoxy group highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Causality & Solution: Exposure to aqueous bases, primary/secondary amines, or prolonged heating in protic nucleophilic solvents can cause premature nucleophilic displacement of the methoxy group[1]. Ensure your purification solvents are strictly non-nucleophilic and avoid prolonged exposure to basic alumina or amine-modified silica gels.

Q3: What is the optimal method for removing unreacted starting material from the crude reaction mixture? A: While silica gel chromatography using a chloroform/methanol gradient (e.g., 9:1 v/v) is highly effective for separating N1/N2 regioisomers[2], simple unreacted 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can often be removed via direct recrystallization from methanol[1]. This exploits the differential solubility between the highly polar unsubstituted heterocycle and the more lipophilic alkylated products.

Process Workflows & Logical Relationships

The following diagrams illustrate the logical decision-making process for purification and the chemical pathways governing the heterocycle's reactivity.

PurificationTree Start Crude 4-Methoxy-1H- pyrazolo[3,4-d]pyrimidine TLC TLC / LC-MS Analysis (Identify Impurity Profile) Start->TLC Decision Impurity Type? TLC->Decision Regio N1/N2 Regioisomers Present Decision->Regio Complex Mixture Minor Unreacted Starting Material Only Decision->Minor Simple Mixture Chromatography Silica Gel Chromatography (CHCl3:MeOH 9:1) Regio->Chromatography Recrystallization Recrystallization (Hot Methanol) Minor->Recrystallization Pure Pure Target Compound (>99% Validation) Chromatography->Pure Pool & Evaporate Recrystallization->Pure Filter & Dry

Figure 1: Decision tree for the purification of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives.

ReactionPathway Base 4-Methoxy-1H- pyrazolo[3,4-d]pyrimidine Alkylation Alkylation (NaHMDS or Phase-Transfer) Base->Alkylation N1 N1-Alkylated Isomer (Favored in DMSO) Alkylation->N1 N2 N2-Alkylated Isomer (Favored in THF) Alkylation->N2 SNAr SNAr Reaction (Nucleophilic Attack at C4) N1->SNAr N2->SNAr Final C4-Substituted Target Compound SNAr->Final

Figure 2: Reaction pathway from solvent-controlled alkylation to SNAr displacement.

Quantitative Data: Solvent Systems & Selectivity

To minimize trial-and-error during method development, utilize the following validated parameters for regioselective synthesis and chromatographic separation.

Table 1: Solvent Effects on Regioselective N-Alkylation [3]

Reagent System Solvent Environment Major Product Selectivity Ratio (N1:N2)
Iodomethane / NaHMDS Tetrahydrofuran (THF) N2-Alkylated Isomer 1 : 8
Iodomethane / NaHMDS Dimethyl Sulfoxide (DMSO) N1-Alkylated Isomer 4 : 1

| Phase-Transfer (CH2Cl2/CH2Br2) | Aqueous NaOH / Biphasic | Mixed Regioisomers | Variable[2] |

Table 2: Standardized Chromatographic Solvent Systems [2]

Application Stationary Phase Mobile Phase Expected Rf / Behavior
Regioisomer Separation Silica Gel 60H Chloroform / Methanol (9:1, v/v) Rf ~ 0.92 (Fast migrating zones)

| High-Polarity Impurities | Amberlite® XAD-4 | Methanol / Water (1:4, v/v) | Elutes target; retains lipophilic waste |

Standardized Experimental Protocols

A self-validating protocol ensures that errors are caught before moving to the next synthetic step. Follow these methodologies for the isolation and purification of your compounds.

Protocol A: Silica Gel Flash Chromatography for Regioisomer Separation

This protocol is designed to resolve the closely eluting N1 and N2 isomers generated during phase-transfer alkylation.

  • Sample Preparation: Dissolve the crude reaction mixture (e.g., 500 mg) in a minimal volume (approx. 10 mL) of the eluent: Chloroform/Methanol (9:1, v/v)[2].

  • Column Equilibration: Pack a glass column (6 x 30 cm) with Silica Gel 60H and equilibrate with 3 column volumes of the mobile phase.

  • Loading & Elution: Carefully apply the dissolved sample to the column head. Elute isocratically with Chloroform/Methanol (9:1, v/v)[2].

  • Fraction Collection & Validation (Self-Validating Step): Collect small fractions (10-15 mL). Spot each fraction on a silica TLC plate and develop in the same solvent system. Validation: Do not pool fractions based solely on UV activity. Verify the absence of the slower-migrating isomer using 2D-TLC or rapid LC-MS to ensure absolute regiochemical purity before pooling.

  • Isolation: Pool the pure fractions (typically the fastest migrating zone for specific bridged derivatives) and evaporate the solvent under reduced pressure[2].

Protocol B: Methanol Recrystallization Workflow

This protocol is the gold standard for purifying the unsubstituted 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine intermediate or polishing chromatographically isolated products.

  • Dissolution: Suspend the crude solid in boiling methanol. Add the solvent dropwise until the solid is just completely dissolved (creating a saturated solution).

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts or inorganic salts.

  • Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to drive the equilibrium and maximize crystal yield[2].

  • Isolation: Collect the resulting colorless needles via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol to remove surface impurities[2].

  • Drying & Validation (Self-Validating Step): Dry the crystals under high vacuum at 40 °C to a constant weight. Validation: Confirm purity by obtaining a sharp melting point (e.g., 202-204 °C for specific methylenebis derivatives) and verifying the intact methoxy group via 1H-NMR (singlet near δ 4.0 ppm)[2].

References

  • Symmetrically and Unsymmetrically Bridged Methylenebis(allopurinols)
  • Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)
  • Symmetrically and Unsymmetrically Bridged Methylenebis(allopurinols): Synthesis of Dimeric Potential Anti-Gout Drugs (Archived PMC Version)

Sources

Optimization

Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Welcome to the Application Scientist Support Hub. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals troubleshooting selectivity, potency, and efficacy issues when developi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals troubleshooting selectivity, potency, and efficacy issues when developing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Diagnostic Hub 1: Structural SAR & The Gatekeeper Problem

Q: My hit compound shows pan-kinase activity. How can I structurally modify the pyrazolo[3,4-d]pyrimidine core to improve the selectivity profile? A: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of the adenine ring of ATP[1]. The C4-amine and N5 nitrogen form highly conserved hydrogen bonds with the kinase hinge region[2]. If your compound exhibits pan-kinase activity, it is relying too heavily on these conserved hinge interactions. To drive selectivity, you must functionalize the C3 and N1 positions. The C3 substituent projects deep into the hydrophobic back pocket, while the N1 substituent extends outward into the ribose-binding pocket[2]. By adding extended aromatic or functionalized systems at C3, you can exploit differences in the back pocket's volume, which varies significantly across different kinase families[3].

Q: I optimized the C3 position with a bulky aromatic group to improve selectivity, but now my compound has lost potency against my specific target kinase, which possesses a bulky gatekeeper residue (e.g., RET V804M). Why did this happen, and how do I fix it? A: The gatekeeper residue acts as a molecular bouncer, controlling access to the hydrophobic back pocket[2]. Kinases with small gatekeepers (like Threonine or Alanine) easily accommodate bulky C3 substituents, leading to high potency[1][4]. However, bulky gatekeepers (like Phenylalanine, Tyrosine, or Methionine in the RET V804M mutant) create a severe steric clash with large C3 groups, destroying binding affinity[5]. Troubleshooting Action: You have two structural workarounds:

  • Linker Flexibility: Replace the rigid bulky group with a flexible or uniquely angled linker (such as an isoxazole moiety) that bypasses the steric clash, restoring low-nanomolar potency against gatekeeper mutants[5].

  • Flipped Binding Mode: Engineer the scaffold so that the C3 substituent is oriented toward the less-restricted ribose pocket instead of the back pocket—a strategy successfully employed by covalent probes like ZNL0325[2].

G Core Pyrazolo[3,4-d]pyrimidine Core C4 C4-Amine / N5 Core->C4 C3 C3-Substituent Core->C3 N1 N1-Substituent Core->N1 Hinge Hinge Region (H-Bonds) C4->Hinge Anchors BackPocket Hydrophobic Back Pocket C3->BackPocket Exploits Ribose Ribose Binding Pocket N1->Ribose Occupies Gatekeeper Gatekeeper Residue Gatekeeper->BackPocket Controls Access

Structural mapping of pyrazolo[3,4-d]pyrimidine interactions within the kinase ATP-binding site.

Diagnostic Hub 2: Covalent Inhibition & Warhead Tuning

Q: I am designing an irreversible inhibitor by attaching an acrylamide warhead to target a specific cysteine (e.g., BTK Cys481 or EGFR Cys797). My compound is potent but shows massive off-target cellular toxicity. How do I tune the electrophile? A: Off-target toxicity in covalent inhibitors usually stems from a highly reactive Michael acceptor that indiscriminately alkylates off-target cysteines or rapidly depletes intracellular glutathione (GSH). Successful pyrazolo[3,4-d]pyrimidine covalent drugs (like Ibrutinib) achieve their therapeutic window by perfectly positioning the warhead to react with the target cysteine only after the core scaffold has non-covalently anchored into the ATP pocket[2][3]. Troubleshooting Action: You must tune the electrophilicity of the warhead and the geometry of the linker. Perform a GSH half-life assay. If the half-life of your compound in GSH is <15 minutes, it is too reactive. Switch to a less reactive electrophile (e.g., a sterically hindered substituted acrylamide or an alkyne) or adjust the linker length so the warhead cannot easily access solvent-exposed cysteines on off-target proteins[3][6].

Diagnostic Hub 3: Assay Translation (Biochemical to Cellular Drop-off)

Q: My compound has an IC50 of 2 nM in the biochemical kinase assay but requires >5 µM to inhibit phosphorylation in my Ba/F3 cellular assay. What is causing this massive drop-off, and how do I troubleshoot it? A: While cell permeability is a factor, the most common causality for this specific drop-off is ATP competition . Biochemical assays are often run at artificially low ATP concentrations (10–100 µM) to increase the sensitivity of the assay to competitive inhibitors. However, intracellular ATP concentrations are massive (1–5 mM). If your compound is purely ATP-competitive and has a fast off-rate, the high intracellular ATP will easily outcompete your inhibitor, leading to a massive rightward shift in your cellular IC50[7][8].

Self-Validating Protocol: Troubleshooting Cellular Drop-Off

To identify the exact point of failure, execute the following step-by-step self-validating workflow. This ensures that biochemical potency translates logically to the mechanism of action, physical stoichiometry, and cellular efficacy.

Step 1: ATP-Shift Biochemical Assay

  • Why: To quantify the compound's vulnerability to physiological ATP competition.

  • Method: Run your standard biochemical kinase assay at three different ATP concentrations: 10 µM, 100 µM, and 2 mM. Calculate the IC50 at each. If the IC50 shifts by >50-fold at 2 mM ATP, your compound's off-rate is too fast. You must optimize the scaffold for a longer target residence time.

Step 2: Washout Reversibility Assay (For Covalent/Slow-Binding Candidates)

  • Why: To prove that the compound achieves sustained target engagement independent of continuous exposure.

  • Method: Pre-incubate the recombinant kinase with the inhibitor at 10x IC50 for 1 hour. Dilute the reaction 100-fold into an assay buffer containing the kinase substrate and high ATP (1 mM). Monitor kinase activity over 4 hours. A true covalent or slow-binding inhibitor will show <10% recovery of kinase activity over this period.

Step 3: Intact Protein Mass Spectrometry

  • Why: To definitively prove the stoichiometry and mechanism of covalent binding.

  • Method: Incubate the recombinant kinase with a 5-fold molar excess of the inhibitor for 2 hours. Run intact LC-MS. You should observe a mass shift corresponding exactly to the addition of one inhibitor molecule (+ [M] Da). Multiple mass additions indicate non-specific reactivity that will cause cellular toxicity.

Step 4: Cellular Target Engagement (Western Blot)

  • Why: To confirm target inhibition in the complex cellular milieu.

  • Method: Treat Ba/F3 cells expressing your target kinase with the inhibitor at varying concentrations for 2 hours. Lyse the cells and perform a Western blot probing for the specific autophosphorylation site of the target kinase and downstream effectors (e.g., p-ERK, p-AKT) to verify pathway shutdown[8].

G Step1 1. Biochemical Kinase Profiling Determine IC50 against WT & mutants Step2 2. ATP Competition Assay Vary ATP from 10 µM to 2 mM Step1->Step2 If highly potent Step3 3. Washout Reversibility Assay Assess target residence time Step2->Step3 Validate binding mode Step4 4. Intact Mass Spectrometry Verify 1:1 covalent adduct Step3->Step4 If irreversible Step5 5. Cellular Target Engagement Ba/F3 cell viability & Western Blot Step4->Step5 Proceed to in vitro

Step-by-step experimental workflow for validating the selectivity and mechanism of kinase inhibitors.

Quantitative Data Summary

Table 1: Quantitative Impact of SAR Modifications on Kinase Selectivity

Scaffold PositionStructural ModificationTarget Interaction PocketQuantitative Effect on Selectivity / Potency
C4-Amine Unmodified (NH2)Hinge Region (H-bonds)Baseline pan-kinase affinity (IC50 ~100-500 nM)[2].
C3-Position Bulky Aromatic RingsHydrophobic Back Pocket>10-fold selectivity for kinases with small gatekeepers (Thr/Ala)[4].
C3-Position Isoxazole LinkerBypasses Gatekeeper ClashRestores low-nM potency (IC50 <10 nM) against bulky gatekeeper mutants (e.g., RET V804M)[5].
N1-Position Extended Alkyl/ArylRibose Binding PocketEnhances selectivity; up to 10-fold potency increase when optimized for specific kinases (e.g., PKD)[4].
C3/N1 Linker Acrylamide WarheadCysteine (e.g., Cys481)Converts reversible binding to irreversible; sustained inhibition (>4h residence time)[2][6].

References

  • Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases Source: Journal of Medicinal Chemistry (PubMed Verified Landing Page) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: European Journal of Medicinal Chemistry (PMC Verified Landing Page) URL: [Link]

  • Title: A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants Source: Journal of Medicinal Chemistry (PubMed Verified Landing Page) URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

A Guide to Minimizing Byproducts and Optimizing Reactions Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Optimizing Reactions

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and are of significant interest in medicinal chemistry due to their diverse biological activities, including their use as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] For instance, the well-known drug allopurinol, used in the treatment of gout, is a pyrazolo[3,4-d]pyrimidine derivative.[5][6][7]

The synthesis of these compounds, however, can be accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize these byproducts and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-d]pyrimidines and what are their potential pitfalls?

A1: Several synthetic strategies exist, with the most common starting from either a pre-formed pyrazole or pyrimidine ring.[2] A widely used method involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative with a one-carbon synthon like formamide or formic acid.[2][6]

  • From 5-Aminopyrazoles: This is a very common and versatile route. For example, reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid can yield the corresponding pyrazolo[3,4-d]pyrimidinone.[2] A key challenge in this approach is ensuring complete cyclization and avoiding the formation of N-formyl intermediates that may not cyclize efficiently. In some cases, harsh reaction conditions (e.g., high temperatures) are required, which can lead to degradation or side reactions.[8]

  • Multicomponent Reactions: One-pot, multicomponent reactions are gaining popularity for their efficiency.[9] For instance, the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols can directly afford pyrazolo[3,4-d]pyrimidines.[9] However, these reactions can be sensitive to the stoichiometry of the reactants and the choice of catalyst, and may result in a mixture of products if not carefully optimized.

Q2: I am observing an isomeric byproduct in my reaction. What could be the cause?

A2: The formation of isomeric byproducts is a common issue, particularly when using unsymmetrical starting materials.

  • Regioselectivity in Cyclization: When using an unsymmetrical pyrazole or a substituted one-carbon synthon, the cyclization can occur in two different ways, leading to regioisomers. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on the pyrazole ring and the reaction conditions. For example, in the synthesis of pyrazoles from unsymmetrical β-diketones and hydrazines, a mixture of isomeric pyrazoles can be formed.[10]

  • Dimroth Rearrangement: In some cases, a Dimroth rearrangement can occur, especially when reacting ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines or arylhydrazines. This can lead to the formation of a 4-substituted pyrazolo[3,4-d]pyrimidine as the major product instead of the expected isomer.[11]

To control regioselectivity, it is crucial to carefully select your starting materials and optimize reaction parameters such as solvent, temperature, and catalyst.

Q3: My reaction is producing a significant amount of unreacted starting material. How can I improve the conversion?

A3: Low conversion can be due to several factors. Here are some troubleshooting steps:

  • Reaction Temperature and Time: Many pyrazolo[3,4-d]pyrimidine syntheses require elevated temperatures to proceed to completion.[8][12] For example, the cyclization of 5-aminopyrazole-4-carboxamide with formamide is often carried out at high temperatures (e.g., 190°C).[8] If you are observing low conversion, consider incrementally increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS can help determine the optimal conditions.

  • Catalyst Choice and Loading: The choice of catalyst can significantly impact the reaction rate. For some syntheses, a strong base like sodium alkoxide is effective.[9] In other cases, an acid catalyst may be required.[5] The amount of catalyst can also be critical; for instance, using 1.2 equivalents of sodium alkoxide was found to be optimal in one study.[9]

  • Solvent Effects: The solvent can influence the solubility of reactants and the transition state of the reaction. Experimenting with different solvents can sometimes lead to improved yields. For example, in one optimization study, performing the reaction in an alcohol solvent resulted in the highest yield.[9]

Troubleshooting Guide: Common Byproducts and Their Minimization

This section addresses specific byproducts that may be encountered during the synthesis of pyrazolo[3,4-d]pyrimidines and provides strategies to minimize their formation.

Byproduct Potential Cause Troubleshooting and Minimization Strategies
N-Alkylated/N-Acylated Pyrimidine Ring Concomitant alkylation or acylation of the pyrimidine ring nitrogen during O-alkylation or other derivatization steps. This is a known issue in the synthesis of Sildenafil, where the ethoxy group is introduced.[13][14]- Protecting Groups: Consider using a suitable protecting group for the pyrimidine nitrogen if it is susceptible to unwanted reactions. - Alternative Synthetic Route: Modify the synthetic sequence. For example, in Sildenafil synthesis, performing the O-alkylation after the ring-closure reaction can circumvent this issue.[13] - Milder Reagents: Use milder alkylating or acylating agents and optimize reaction conditions (e.g., lower temperature, shorter reaction time).
Oxidized Byproducts Exposure of the reaction mixture to oxygen or light, especially if the pyrazolo[3,4-d]pyrimidine core is sensitive to oxidation.[15] Oxidation of a 4-aminopyrazolo[3,4-d]pyrimidine with H2O2 can lead to the corresponding 5-oxide.[5]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Hydrolysis Products Presence of moisture in the reaction, leading to the hydrolysis of sensitive functional groups (e.g., nitriles, esters) or the pyrimidine ring itself.[15]- Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Moisture Scavengers: Consider adding a moisture scavenger, such as molecular sieves.
Unreacted Intermediates Incomplete reaction due to suboptimal reaction conditions or catalyst deactivation.[15]- Optimize Reaction Conditions: As mentioned in the FAQ, systematically optimize temperature, reaction time, and catalyst loading.[9][12] - Reagent Purity: Ensure the purity of starting materials and reagents. Impurities can sometimes inhibit the reaction.
Dimeric or Polymeric Byproducts Side reactions between reactive intermediates or the final product.- Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. - Controlled Addition: Slowly add one of the reactants to the reaction mixture to maintain a low concentration of the reactive species.

Experimental Protocols and Workflows

General Protocol for the Synthesis of a 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is a general guideline based on common literature procedures.[8][16]

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add phenylhydrazine.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol.

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidinone.

    • Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide.

    • Heat the mixture to 190°C and maintain for 8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the solid product by filtration, wash with water, and dry.

Troubleshooting Workflow for Low Yield

Below is a Graphviz diagram illustrating a decision-making workflow for troubleshooting low yields in pyrazolo[3,4-d]pyrimidine synthesis.

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction side_products Significant Side Products check_conversion->side_products optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent/Catalyst incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents No purification_issue Product Lost During Purification side_products->purification_issue No characterize_byproducts Characterize Byproducts (NMR, MS) side_products->characterize_byproducts Yes end Improved Yield optimize_conditions->end check_reagents->end optimize_purification Optimize Purification Method: - Different Column Chromatography Conditions - Recrystallization Solvent Screening purification_issue->optimize_purification Yes optimize_purification->end modify_synthesis Modify Synthetic Strategy: - Change Reagents - Use Protecting Groups characterize_byproducts->modify_synthesis modify_synthesis->end

Caption: Troubleshooting workflow for low yield.

Byproduct Formation Pathway: A Mechanistic View

Understanding the potential pathways for byproduct formation is key to their prevention. The following diagram illustrates a simplified, hypothetical pathway for the formation of an N-alkylated byproduct during an O-alkylation step.

ByproductFormation start Pyrazolo[3,4-d]pyrimidin-4-ol intermediate Deprotonated Intermediate (Ambident Nucleophile) start->intermediate Base reagents Alkylating Agent (R-X) + Base reagents->intermediate desired_product O-Alkylated Product (Desired) intermediate->desired_product Attack at Oxygen byproduct N-Alkylated Product (Byproduct) intermediate->byproduct Attack at Nitrogen

Caption: Byproduct formation pathway.

By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, researchers can significantly improve the outcomes of their pyrazolo[3,4-d]pyrimidine syntheses, leading to higher yields and purer products for their drug discovery and development efforts.

References

  • Veeprho. Allopurinol Impurities and Related Compound. Veeprho. Accessed March 11, 2026. [Link]

  • Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 245-248.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Accessed March 11, 2026. [Link]

  • Artico, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(1), 1084-1101.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines from 5-aminopyrazole-4-carbonitrile. ResearchGate. Accessed March 11, 2026. [Link]

  • Niir Project Consultancy Services. (2026, March 11). How to Start an Allopurinol Manufacturing Business. Niir Project Consultancy Services. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Mini-Reviews in Medicinal Chemistry, 18(11), 915-923.
  • Nikolaidis, M., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(7), 659.
  • Ivachtchenko, A. V., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines.
  • Al-Majid, A. M., et al. (2024).
  • Hsieh, M.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • Kobesy, M. R., et al. (2025, September 9). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Egyptian Journal of Chemistry.
  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15865-15882.

  • Oh, C.-H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1503-1507.
  • Kumar, I. V. S., et al. (2011). Synthesis of Sildenafil Citrate and Process Related Impurities. Letters in Organic Chemistry, 8(9), 668-673.
  • ResearchGate. (2008, June). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Kumar, I. V. S., et al. (2011). Synthesis of Sildenafil Citrate and Process Related Impurities. Bentham Science Publishers.
  • Analytical Profiles of Drug Substances. (1979). Allopurinol. In Analytical Profiles of Drug Substances (Vol. 8, pp. 1-23). Academic Press.
  • Google Patents. (n.d.). CN114105994A - Preparation method of allopurinol.
  • Google Patents. (n.d.). DE3325853A1 - Process for the preparation of allopurinol.
  • Ghorab, M. M., et al. (2000). Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect.
  • El-Gazzar, A. B. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2750.
  • Ghorab, M. M., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(57), 36166-36184.
  • El Hafi, A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017 - 2022). Revues Scientifiques Marocaines.
  • ResearchGate. (n.d.). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. ResearchGate. Accessed March 11, 2026. [Link]

  • Deshmukh, M. B., et al. (2014). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite. Journal of Chemistry, 2014, 1-6.
  • ResearchGate. (n.d.). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. Accessed March 11, 2026. [Link]

  • Al-Majid, A. M., et al. (2024).
  • Ghorab, M. M., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(57), 36166-36184.
  • Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-Symmetric Alkynes. Periodica Polytechnica. [Link]

  • Ahluwalia, V. K., et al. (2006). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(6), 2091-2097.
  • ResearchGate. (2026, March 11). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. [Link]

  • Manetti, F., et al. (2008). Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry, 51(5), 1253-1260.
  • de la Torre, D., et al. (2022).
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17855-17870.
  • Musella, S., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 26(11), 3326.

Sources

Optimization

Application Support Center: Pyrazolo[3,4-d]pyrimidine Alkylation &amp; Structural Elucidation

Welcome to the Technical Support Center. Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Src, BTK, and mTOR inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Src, BTK, and mTOR inhibitors). A notorious bottleneck in their derivatization is the regioselective alkylation of the pyrazole ring, which invariably yields a mixture of N1- and N2-alkylated regioisomers.

This portal provides advanced troubleshooting guides, mechanistic insights, and self-validating protocols to help you control regioselectivity, separate complex mixtures, and definitively assign structures using 2D NMR.

Part 1: Controlling Regioselectivity (Mechanistic FAQs)

Q1: Why does alkylation of the pyrazolo[3,4-d]pyrimidine core always yield a mixture of N1 and N2 isomers? A1: The pyrazole ring of the 1H-pyrazolo[3,4-d]pyrimidine system exists as a dynamic mixture of tautomers. Upon deprotonation, the resulting ambident anion distributes its electron density across both the N1 and N2 positions. While N1 is generally the more thermodynamically stable and sterically accessible site, the inherent nucleophilicity of N2 leads to competitive alkylation, resulting in challenging mixtures[1].

Q2: My target is the N2-alkylated isomer, but I keep getting N1. How can I invert the natural selectivity? A2: To bias the reaction toward N2-alkylation, you must exploit the Tight Ion Pair (TIP) effect. As demonstrated by Bookser and co-workers, using a non-polar ethereal solvent like Tetrahydrofuran (THF) combined with a sodium-based base (e.g., NaHMDS) forces the sodium cation to strongly chelate between the N1 and N7 nitrogens of the pyrazolopyrimidine core. This chelation physically blocks the N1 position, directing the incoming electrophile almost exclusively to the N2 position[1].

Q3: I need the N1-alkylated isomer in high purity. What are the optimal conditions? A3: To maximize N1-alkylation, you must disrupt the ion pairing. Use a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) combined with K₂CO₃. Polar solvents fully solvate the metal cation, creating a Solvent-Separated Ion Pair (SIP) . This leaves the thermodynamically favored N1 position exposed and highly nucleophilic, resulting in excellent N1:N2 ratios[1][2].

Quantitative Data: Solvent & Base Effects on Regioselectivity

The following table summarizes the expected regioisomeric ratios based on the reaction environment:

SolventBasePredominant Reactive SpeciesMajor IsomerTypical N1:N2 Ratio
THF NaHMDSTight Ion Pair (TIP)N2-Alkyl 1:8
1,4-Dioxane NaHTight Ion Pair (TIP)N2-Alkyl 1:5
DMSO NaHMDSSolvent-Separated Ion Pair (SIP)N1-Alkyl 4:1
DMF K₂CO₃Solvent-Separated Ion Pair (SIP)N1-Alkyl 4:1 to 10:1

Part 2: Experimental Methodologies

Protocol A: N2-Selective Alkylation (THF/NaHMDS System)

This protocol is designed to maximize N2-alkylation via sodium chelation.

  • Preparation: Charge an oven-dried, argon-purged flask with the pyrazolo[3,4-d]pyrimidine substrate (1.0 eq) and anhydrous THF (0.1 M). Cool the mixture to 0 °C.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 5 minutes.

    • Causality: NaHMDS is chosen over heterogeneous bases like K₂CO₃ because it is fully soluble in THF, ensuring the uniform formation of the Tight Ion Pair (TIP) across the entire reaction volume.

  • Chelation Period: Stir for 30 minutes at 0 °C to ensure complete deprotonation and N1–N7 sodium coordination.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Warm the reaction to room temperature.

  • Self-Validation & Quench: Monitor the reaction via LC-MS. The N2-isomer typically elutes slightly earlier than the N1-isomer on a standard C18 reverse-phase column. Once starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

    • Causality: The aqueous quench immediately breaks the sodium chelate, preventing product entrapment and stopping further non-selective background reactions. Extract with EtOAc.

Protocol B: N1-Selective Alkylation (DMF/K₂CO₃ System)

This protocol utilizes solvent-separated ion pairs to favor the thermodynamic N1 product.

  • Preparation: Charge a flask with the substrate (1.0 eq), anhydrous DMF (0.2 M), and finely powdered K₂CO₃ (2.5 eq).

  • Activation: Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ in DMF generates a SIP, leaving the N1 position completely exposed and highly nucleophilic[2].

  • Alkylation: Add the alkyl halide (1.1 eq) in one portion. Stir at room temperature until completion (typically 2–4 hours).

  • Self-Validation & Workup: Check TLC (EtOAc/Hexanes). The N1-isomer will generally present as the higher Rf spot due to its lower net dipole moment compared to the N2-isomer. Dilute the mixture with 5 volumes of ice water to precipitate the crude N1-product, which can be collected by vacuum filtration and washed with cold water to remove residual DMF.

Mechanism Start Pyrazolo[3,4-d]pyrimidine (Ambident Anion) Cond1 Non-Polar Solvent (THF) + NaHMDS Start->Cond1 Cond2 Polar Solvent (DMF) + K2CO3 Start->Cond2 TIP Tight Ion Pair (TIP) Na+ Chelates N1 & N7 N1 is Sterically Blocked Cond1->TIP Chelation SIP Solvent-Separated Ion Pair (SIP) K+ Fully Solvated N1 is Highly Nucleophilic Cond2->SIP Solvation N2 Major Product: N2-Alkylated Isomer TIP->N2 Alkyl Halide N1 Major Product: N1-Alkylated Isomer SIP->N1 Alkyl Halide

Solvent-controlled regioselectivity mechanism via Tight Ion Pair vs Solvent-Separated Ion Pair.

Part 3: Separation and Structural Elucidation (Analytical FAQs)

Q4: My reaction yielded a 3:1 mixture of N1 and N2 isomers. How do I separate them? A4: Separation via standard normal-phase silica gel chromatography is notoriously difficult due to their nearly identical polarities. However, the N1-isomer typically exhibits a slightly higher Rf value on silica (e.g., in EtOAc/Hexanes or DCM/MeOH) because the N2-isomer possesses a larger net dipole moment that interacts more strongly with the stationary phase. Troubleshooting Step: If flash chromatography fails to provide baseline resolution, immediately switch to Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA). On a C18 column, the N2-isomer generally elutes earlier (more polar) than the N1-isomer[2].

Q5: I have isolated the two pure regioisomers. How do I definitively assign which is N1 and which is N2? A5: Do not rely solely on ¹H NMR chemical shifts, as they are heavily solvent-dependent. 2D NMR is the absolute gold standard for this structural elucidation[3][4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for ³J_CH correlations between the protons of your new alkyl group and the carbons of the pyrazolopyrimidine core.

    • N1-Alkyl: The alkyl protons will show strong ³J_CH correlations to both C3a (the bridgehead carbon) and C5/C6 (depending on specific IUPAC numbering).

    • N2-Alkyl: The alkyl protons will show a strong ³J_CH correlation only to C3 .

  • NOESY / ROESY: If the C3 position is unsubstituted (contains a proton), the N2-alkyl protons will show a strong spatial NOE cross-peak to the C3-H. The N1-alkyl group will not show this correlation[5].

Workflow Mix Crude N1/N2 Mixture Sep Chromatographic Separation (RP-HPLC or Silica) Mix->Sep Pure Purified Regioisomers Sep->Pure Isolate NMR 2D NMR (HMBC & NOESY) Pure->NMR Analyze N1 N1-Alkyl Assignment: ³J_CH to C3a & C5 No NOE to C3-H NMR->N1 N2 N2-Alkyl Assignment: ³J_CH to C3 only Strong NOE to C3-H NMR->N2

Workflow for the chromatographic separation and 2D NMR structural elucidation of regioisomers.

References

  • [1] Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines... | Source: ACS Publications | URL:[Link]

  • [3] Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT... | Source: PMC / NIH | URL:[Link]

  • [5] Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor | Source: PMC / NIH | URL:[Link]

  • [2] Title: Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase... | Source: PMC / NIH | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for enhancing the oral bioavailability of pyrazolo[3,4-d]pyrimidine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for enhancing the oral bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors. This class of compounds, while promising, frequently presents significant challenges related to poor aqueous solubility and suboptimal pharmacokinetic profiles, which can hinder their clinical development.[1] This resource is designed to provide you with the causal understanding and practical methodologies needed to overcome these obstacles.

Section 1: Foundational Assessment & Troubleshooting Workflow

This section addresses the initial characterization of your pyrazolo[3,4-d]pyrimidine inhibitor to diagnose the root cause of its low bioavailability.

FAQ 1: My lead pyrazolo[3,4-d]pyrimidine compound shows potent in vitro activity but very low oral bioavailability in mice. Where do I start troubleshooting?

Answer: The first step is to systematically diagnose the limiting factor(s). Low oral bioavailability is typically a function of three main challenges: poor solubility/dissolution, low intestinal permeability, or high first-pass metabolism. A logical workflow is essential to avoid wasted effort on suboptimal formulation strategies.

The underlying principle is to classify your compound within the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability. This classification will guide your formulation strategy.

Below is a workflow to dissect the problem.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection Start Low In Vivo Bioavailability Observed Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Metabolism Evaluate Metabolic Stability (Liver Microsomes, S9) Permeability->Metabolism BCS Assign Provisional BCS Class Metabolism->BCS BCS_II BCS Class II (Low Solubility, High Permeability) BCS->BCS_II Low Sol, High Perm BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS->BCS_IV Low Sol, Low Perm Sol_Enhance Focus on Solubility Enhancement Strategies BCS_II->Sol_Enhance Complex_Strat Combine Solubility & Permeability Enhancement BCS_IV->Complex_Strat

Caption: Initial workflow for diagnosing poor oral bioavailability.

Table 1: Biopharmaceutical Classification System (BCS) & Implications
BCS ClassSolubilityPermeabilityPrimary Challenge for Pyrazolo[3,4-d]pyrimidinesRecommended Focus
I HighHighUnlikely for this classOptimize for stability and metabolism.
II LowHighDissolution rate is the limiting step.Solubility Enhancement : Solid dispersions, lipid formulations, particle size reduction.
III HighLowAbsorption across the intestinal wall is poor.Permeability Enhancement : Use of permeation enhancers, prodrug strategies.
IV LowLowMultiple barriers to absorption exist.Combination Approach : Requires both solubility and permeability enhancement.

Section 2: Formulation Strategies for Solubility Enhancement (BCS Class II & IV)

Most pyrazolo[3,4-d]pyrimidine inhibitors fall into BCS Class II or IV, making solubility enhancement a critical first step.

FAQ 2: My compound is BCS Class II. What is the most robust method to improve its dissolution rate?

Answer: For a BCS Class II compound, creating an amorphous solid dispersion (ASD) is one of the most powerful and widely used strategies. The core principle is to convert the crystalline (high energy, low solubility) form of the drug into a high-energy amorphous state by dispersing it within a hydrophilic polymer matrix.[2] This prevents recrystallization and allows for the generation of a supersaturated solution in the gastrointestinal tract, driving absorption.

A recent study on pyrazolo[3,4-d]pyrimidine kinase inhibitors for glioblastoma successfully used a polymer-drug dispersion technique to create soluble formulations for development as a feasible oral treatment.[3][4]

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. Start with a drug-to-polymer ratio of 1:3 (w/w).

  • Solvent System: Select a common volatile solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a dichloromethane/methanol mixture).

  • Dissolution: Dissolve your pyrazolo[3,4-d]pyrimidine inhibitor and the polymer completely in the selected solvent in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Use a water bath temperature of 40-50°C and apply a vacuum to evaporate the solvent. The goal is a slow, controlled removal to form a thin film on the flask wall.

  • Drying: Once a solid film is formed, place the flask under a high vacuum for 12-24 hours to remove any residual solvent, which could act as a plasticizer and promote recrystallization.

  • Milling & Sieving: Scrape the dried film from the flask. Gently mill the resulting solid into a fine powder and pass it through a sieve (e.g., 100 mesh) to ensure particle size uniformity.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting point peak for your drug, which indicates it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): Verify the absence of sharp Bragg peaks, confirming an amorphous "halo" pattern.

    • In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids (e.g., pH 1.2 and pH 6.8). Compare the dissolution profile of the ASD to the raw crystalline drug. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect (rapid supersaturation followed by a gradual decrease).

FAQ 3: Solid dispersions seem complex to scale. Are lipid-based formulations a viable alternative?

Answer: Absolutely. Lipid-based drug delivery systems (LBDDS), particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are an excellent alternative.[5][6] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.

The mechanism involves presenting the drug in a solubilized state within lipid droplets, bypassing the dissolution step and facilitating absorption through lymphatic pathways.[7]

TechniqueMechanismProsConsBest For
Amorphous Solid Dispersion Stabilizes drug in a high-energy amorphous state.High drug loading possible; significant solubility increase.Potential for recrystallization; manufacturing can be complex.BCS Class II/IV compounds.
SEDDS / LBDDS Drug is pre-dissolved in a lipid/surfactant mixture.Bypasses dissolution; enhances lymphatic uptake.Lower drug loading; potential for GI irritation from surfactants.Highly lipophilic (high LogP) compounds.
Prodrug Approach Covalent modification to attach a hydrophilic moiety.Drastic increase in aqueous solubility.[8]Requires chemical synthesis; relies on in vivo enzymatic cleavage.[9]Compounds with a suitable functional group for modification.
Particle Size Reduction Increases surface area to enhance dissolution rate.[6]Simple, well-established technique.Limited effectiveness for very poorly soluble drugs; risk of aggregation.Initial exploration; moderate solubility challenges.

Section 3: Addressing Permeability and Metabolism

If your formulation efforts improve solubility but bioavailability remains low, you must investigate permeability and first-pass metabolism.

FAQ 4: My formulation provides excellent dissolution, but in vivo exposure is still poor. Could this be a permeability issue?

Answer: Yes, this is a classic indicator of a permeability-limited compound (BCS Class III or IV). The pyrazolo[3,4-d]pyrimidine core is relatively rigid, and certain substitutions can lead to poor membrane transport. The first step is to quantify this using an in vitro model.

G cluster_0 In Vitro Permeability Assessment cluster_1 Interpretation & Next Steps Start Compound Formulated for Solubility PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport + Efflux) PAMPA->Caco2 Efflux_Ratio Calculate Efflux Ratio (B-A / A-B permeability) Caco2->Efflux_Ratio Decision Interpret Results Efflux_Ratio->Decision Low_Perm Low Permeability (Low Papp A-B) Decision->Low_Perm Papp < 1 x 10⁻⁶ cm/s High_Efflux High Efflux (Ratio > 2) Decision->High_Efflux Efflux Ratio > 2 Perm_Enhance Strategy: Permeation Enhancers / Prodrug Low_Perm->Perm_Enhance Efflux_Inhibit Strategy: Co-dose with Efflux Inhibitor High_Efflux->Efflux_Inhibit

Caption: Workflow for investigating low intestinal permeability.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[10][11] This model is invaluable for studying drug transport and efflux.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is typically required.

  • Transport Experiment (A to B):

    • Add your formulated compound to the apical (A, upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, lower) chamber.

  • Transport Experiment (B to A):

    • In a separate set of wells, add the compound to the basolateral (B) chamber and sample from the apical (A) chamber to assess efflux.

  • Quantification: Analyze the concentration of your compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Interpretation:

    • High Permeability: Papp > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

    • Efflux Ratio: Calculate Papp(B-A) / Papp(A-B). A ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

FAQ 5: What if both solubility and permeability are low (BCS Class IV)?

Answer: This is the most challenging scenario and requires a multi-pronged approach. Often, a single formulation technique is insufficient.

  • Prodrug Strategy: This is a highly effective approach for BCS Class IV compounds. A prodrug modifies the parent molecule to temporarily attach a water-solubilizing group.[8] This enhances solubility for dissolution, and upon absorption, enzymes in the plasma or liver cleave the promoiety to release the active drug.[9]

  • Advanced Nanosystems: Encapsulating the drug in nanoparticles or liposomes can simultaneously address solubility and permeability.[1] These systems can protect the drug from degradation and facilitate transport across the intestinal epithelium.

Section 4: In Vivo Evaluation

After optimizing your formulation in vitro, the definitive test is an in vivo pharmacokinetic (PK) study.

FAQ 6: How should I design a preclinical PK study to reliably assess the improvement in oral bioavailability?

Answer: A well-designed crossover study in a relevant animal model (e.g., Sprague-Dawley rats or beagle dogs) is the gold standard.

  • Animal Model: Use fasted male Sprague-Dawley rats (n=4-6 per group).

  • Group 1 (Intravenous - IV): Administer the compound dissolved in a non-precipitating vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via tail vein injection at a low dose (e.g., 1-2 mg/kg). This is essential to determine the absolute bioavailability.

  • Group 2 (Oral - PO): Administer your optimized formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Washout Period: Allow for a washout period of at least 7 half-lives of the drug (typically 1 week).

  • Crossover: Administer the IV dose to the animals that previously received the oral dose, and vice-versa.

  • Analysis: Process blood to plasma and quantify drug concentration using a validated LC-MS/MS method.

  • Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. Absolute oral bioavailability (%F) is calculated as: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)%F (Absolute Bioavailability)
Compound Only (Suspension) 10PO552.02753%
Optimized ASD Formulation 10PO6201.0310034%
IV Solution 1IV--910100%

This data clearly demonstrates a >10-fold improvement in bioavailability due to the advanced formulation, validating the chosen strategy.

References

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Google Scholar.
  • Nayak, A. N. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutics.
  • Yuan, C. et al. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Zhejiang University. Science. B.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Trivedi, R. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
  • Galiano, F. & Teixeira, M. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Journal of Drug Delivery Science and Technology.
  • Shaikh, J. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Tønsager, F. et al. (2023).
  • Dittrich, M. et al. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs.
  • Ferrarese, A. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Ferrarese, A. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Butler, J. et al. (2018). In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. European Journal of Pharmaceutics and Biopharmaceutics.
  • Radi, M. et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem.
  • Abdelgawad, M. A. et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Scott, D. A. et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • Castelli, R. et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

  • Scott, D. A. et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines.
  • Nakashima, K. et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters.
  • Al-Suhaimi, K. S. et al. (2021).
  • Li, X. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Sanna, V. et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Pharmaceutical and Biomedical Analysis.
  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.

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Reference Data & Comparative Studies

Validation

4-methoxy-1H-pyrazolo[3,4-d]pyrimidine vs other EGFR tyrosine kinase inhibitors

As a Senior Application Scientist in targeted therapeutics, I have evaluated numerous kinase inhibitor scaffolds. The emergence of the T790M "gatekeeper" mutation and C797S resistance in non-small cell lung cancer (NSCLC...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted therapeutics, I have evaluated numerous kinase inhibitor scaffolds. The emergence of the T790M "gatekeeper" mutation and C797S resistance in non-small cell lung cancer (NSCLC) has fundamentally shifted how we design epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

While clinical standards like Erlotinib (1st generation) and Osimertinib (3rd generation) dominate the landscape, novel adenine bioisosteres are demonstrating remarkable preclinical efficacy. Among these, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives have emerged as highly potent, structurally distinct alternatives.

This guide provides an objective, data-backed comparison between the pyrazolo[3,4-d]pyrimidine scaffold and standard EGFR TKIs, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Adenine Bioisostere Advantage

To understand why the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold is gaining traction, we must examine the causality of target binding. Standard first-generation TKIs (e.g., Erlotinib) bind reversibly to the ATP pocket but fail when the T790M mutation substitutes a threonine with a bulky methionine, creating severe steric hindrance. Third-generation TKIs (e.g., Osimertinib) overcome this by forming an irreversible covalent bond with the Cys797 residue; however, tumors inevitably develop C797S mutations, rendering the drug ineffective.

The pyrazolo[3,4-d]pyrimidine core acts as a "privileged scaffold" that perfectly mimics the adenine ring of ATP[1]. The strategic addition of a 4-methoxy group enhances the electron density and lipophilicity of the pyrimidine ring. This allows the compound to insert deeply into the hydrophobic hinge region of the EGFR kinase domain. Because of its compact and highly flexible spatial geometry, the 4-methoxy-pyrazolo[3,4-d]pyrimidine scaffold can bypass the steric clash of the T790M mutation without relying on a covalent bond with Cys797, offering a broader therapeutic window against dual-mutant strains[2][3].

EGFR_Pathway EGFR EGFR Kinase Domain (WT & T790M) ATP ATP Binding Pocket EGFR->ATP Activation Downstream PI3K/AKT & MAPK/ERK Signaling Cascades ATP->Downstream Phosphorylation StandardTKI Clinical TKIs (Erlotinib / Osimertinib) StandardTKI->ATP Competitive/Covalent Binding Apoptosis Apoptosis (BAX/Bcl-2 ↑) StandardTKI->Apoptosis Induces NovelTKI 4-methoxy-pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) NovelTKI->ATP Dual WT/Mutant Blockade NovelTKI->Apoptosis Induces Proliferation Tumor Cell Proliferation Downstream->Proliferation Survival Signal

Fig 1: Mechanistic blockade of EGFR signaling by pyrazolo[3,4-d]pyrimidine vs standard TKIs.

Quantitative Efficacy Comparison

Recent structural activity relationship (SAR) studies and high-throughput screenings have quantified the inhibitory power of these novel derivatives. As summarized below, optimized pyrazolo[3,4-d]pyrimidine compounds exhibit nanomolar potency against both wild-type (WT) and mutant EGFR, alongside potent anti-proliferative activity in NSCLC cell lines (e.g., A549)[2][3].

Inhibitor ClassRepresentative CompoundBinding MechanismTarget ProfileEGFR WT IC₅₀ (µM)EGFR T790M IC₅₀ (µM)
First-Generation ErlotinibReversible, ATP-competitiveWT, Exon 19 del~0.002>10.0 (Resistant)
Third-Generation OsimertinibIrreversible (Cys797)WT, T790M~0.012~0.001
Novel Bioisostere 4-methoxy-pyrazolo[3,4-d]pyrimidine (Lead 12b/16)Reversible, Adenine MimeticWT, T790M0.016 - 0.0340.236

Data synthesized from recent in vitro enzymatic assessments[2][3].

Self-Validating Experimental Workflows

To ensure data integrity when comparing a novel scaffold like 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine against established TKIs, your experimental protocols must be self-validating. This means incorporating orthogonal readouts and strict internal controls to prove that the observed phenotype is driven by target-specific inhibition, not off-target toxicity.

Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality & Rationale: We utilize a luminescent ADP detection assay because it universally measures kinase activity via ATP-to-ADP conversion, independent of the substrate sequence. This bypasses the need for highly specific, often variable phospho-antibodies, ensuring highly reproducible IC₅₀ calculations.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 4-methoxy-pyrazolo[3,4-d]pyrimidine derivative and Osimertinib (Positive Control) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (Internal Control: 1% DMSO vehicle serves as the 0% inhibition baseline).

  • Kinase Reaction: Add 2 µL of purified recombinant EGFR (WT or T790M mutant) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of the ATP/Poly(Glu,Tyr) substrate mixture. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (Incubate 40 mins).

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter non-linear regression model.

Assay_Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubation 2. Kinase Reaction EGFR + ATP + Substrate Prep->Incubation Add Inhibitor Detection 3. ADP-Glo™ Assay Luminescent Detection Incubation->Detection Deplete ATP, Convert ADP Analysis 4. Data Analysis IC50 Non-linear Regression Detection->Analysis Quantify RLU

Fig 2: Self-validating ADP-Glo kinase assay workflow for objective IC50 determination.

Protocol B: Cellular Viability & Apoptotic Fate (Flow Cytometry)

Causality & Rationale: Demonstrating enzymatic inhibition is insufficient without proving cellular efficacy. To establish causality between kinase inhibition and cellular fate, we utilize Annexin V/Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This proves that the reduction in cell viability is driven by target-specific apoptotic pathways (e.g., an increase in the BAX/Bcl-2 ratio) rather than non-specific chemical toxicity[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (WT EGFR) and H1975 (L858R/T790M EGFR) cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the 4-methoxy-pyrazolo[3,4-d]pyrimidine derivative at its calculated IC₅₀, IC₇₅, and IC₉₀ concentrations. Include a DMSO vehicle control. Incubate for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition & Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Q1 (Necrotic, PI+), Q2 (Late Apoptotic, FITC+/PI+), Q3 (Early Apoptotic, FITC+), and Q4 (Live, Double Negative).

Conclusion

While irreversible third-generation TKIs remain the clinical gold standard for T790M-mutated NSCLC, their vulnerability to C797S mutations necessitates the development of novel scaffolds. The 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine class offers a highly rationalized, structurally distinct alternative. By acting as a high-affinity adenine bioisostere, it achieves nanomolar potency against complex EGFR mutant profiles. For drug development professionals, integrating this scaffold into screening pipelines—validated through rigorous, mechanism-based assays—represents a highly promising avenue for next-generation oncology therapeutics.

References

  • Title: RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017-2022)
  • Title: New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: PubMed / RSC Advances URL
  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Taylor & Francis URL

Sources

Comparative

A Comparative Guide to the Antifibrotic Effects of Pyrazolo[3,4-d]pyrimidines and Celecoxib

Introduction: The Unmet Need in Fibrosis Therapy Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, represents a final common pathway for numerous chronic diseases, leading to organ scarring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need in Fibrosis Therapy

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, represents a final common pathway for numerous chronic diseases, leading to organ scarring and eventual failure. Liver fibrosis, in particular, is a major global health concern, often progressing to cirrhosis and hepatocellular carcinoma.[1] The central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transdifferentiate from quiescent, vitamin A-storing cells into proliferative, contractile, and pro-fibrogenic myofibroblasts.[2][3][4] This activation is driven by a complex network of signaling molecules, with Transforming Growth Factor-β (TGF-β) being a master regulator.[5][6][7]

Given the pivotal role of HSC activation, therapeutic strategies are increasingly focused on inhibiting the key pathways that govern this process. This guide provides an in-depth comparison of two distinct classes of compounds with demonstrated antifibrotic potential: the pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. We will explore their divergent mechanisms of action, compare their efficacy in preclinical models, and provide detailed experimental protocols for their evaluation.

Part 1: Mechanistic Deep Dive: Targeting Fibrosis from Different Angles

The therapeutic approaches of pyrazolo[3,4-d]pyrimidines and celecoxib, while both aiming to mitigate fibrosis, originate from fundamentally different pharmacological principles. Pyrazolo[3,4-d]pyrimidines often act as direct kinase inhibitors targeting core fibrogenic signaling, whereas celecoxib exerts its effects primarily through the modulation of inflammatory pathways.

Pyrazolo[3,4-d]pyrimidines: Direct Inhibition of the Pro-Fibrotic Kinase Cascade

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and serves as a privileged structure for the development of kinase inhibitors.[8] Several derivatives have been investigated as anticancer agents by targeting kinases like c-Src.[9] In the context of fibrosis, their primary mechanism involves the direct inhibition of the TGF-β signaling pathway, a central driver of HSC activation and ECM production.[6][7]

TGF-β exerts its pro-fibrotic effects by binding to its type II receptor, which then recruits and phosphorylates the type I receptor, also known as activin receptor-like kinase 5 (ALK5).[7] Activated ALK5 phosphorylates the downstream signaling molecules Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to induce the transcription of target genes, including those for collagen and α-smooth muscle actin (α-SMA). Certain pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as potent inhibitors of ALK5, thereby directly blocking the initiation of this pro-fibrotic cascade.[7] Recent studies have also highlighted their ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 and to exert antioxidant effects.[6][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Collagen, α-SMA) Complex->Transcription Translocates & Induces Pyrazolo Pyrazolo[3,4-d]pyrimidines Pyrazolo->ALK5 Inhibits G cluster_pathways HSC Signaling Pathways Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits TGFB TGF-β/Smad Celecoxib->TGFB Inhibits YAPTAZ YAP/TAZ Celecoxib->YAPTAZ Inhibits ERK ERK1/2 Celecoxib->ERK Inhibits Akt Akt (Survival) Celecoxib->Akt Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & ROS Prostaglandins->Inflammation Fibrosis HSC Activation & Fibrosis Inflammation->Fibrosis Promotes TGFB->Fibrosis YAPTAZ->Fibrosis ERK->Fibrosis Akt->Fibrosis Prevents Apoptosis Apoptosis HSC Apoptosis Akt->Apoptosis

Caption: Multifaceted antifibrotic mechanisms of Celecoxib.

Part 2: Comparative Efficacy in Preclinical Models

A direct comparison of antifibrotic efficacy relies on standardized preclinical models and quantifiable endpoints. A recent study directly compared novel methoxylated pyrazolo[3,4-d]pyrimidine derivatives against celecoxib in a CCl4-induced rat model of liver fibrosis, providing valuable head-to-head data. [6][10] The data below summarizes key findings from this and other relevant studies, illustrating the comparative performance of these compounds across several critical biomarkers of liver fibrosis.

ParameterPyrazolo[3,4-d]pyrimidinesCelecoxibRationale for Measurement
Liver Injury Markers
Alanine Aminotransferase (ALT)Significant Reduction [6]Significant Reduction [6]Serum enzymes released from damaged hepatocytes, indicating ongoing liver injury. [11][12]
Aspartate Aminotransferase (AST)Significant Reduction [6]Significant Reduction [6]Another key serum marker of hepatocyte damage. [11][12]
Fibrosis Markers
Collagen DepositionSignificant Reduction (Sirius Red) [6]Significant Reduction (Sirius Red) [5][13]Direct measure of scar tissue accumulation in the liver. [14]
α-SMA ExpressionSignificant Reduction [6]Significant Reduction [15][16]A hallmark protein of activated, myofibroblast-like HSCs. [17][18]
Mechanism-Related Markers
TGF-β LevelsSignificant Reduction [6][10]Significant Reduction [5][13]The primary pro-fibrogenic cytokine driving HSC activation.
TNF-α LevelsSignificant Reduction [6]Not always reported, but expected reduction via anti-inflammatory action.A key pro-inflammatory cytokine that contributes to liver injury.
Oxidative Stress Markers
Malondialdehyde (MDA)Significant Reduction [6]Reported antioxidant properties [5]A marker of lipid peroxidation and oxidative damage.
Glutathione (GSH) & SODIncreased Levels [6]Reported restoration of redox equilibrium [5]Key components of the endogenous antioxidant defense system.

Key Insight: In a direct comparative study using the CCl4 model, the dimethoxy-pyrazolo[3,4-d]pyrimidine derivative demonstrated superior activity compared to celecoxib across nearly all tested parameters, including reduction in liver enzymes, fibrotic score, α-SMA expression, and key pro-fibrogenic and inflammatory cytokines. [6][10]

Part 3: Essential Experimental Methodologies

To ensure the reproducibility and validity of findings when evaluating antifibrotic compounds, standardized and well-controlled experimental protocols are paramount. The following sections detail the core methodologies for assessing the efficacy of agents like pyrazolo[3,4-d]pyrimidines and celecoxib.

Workflow 1: In Vivo Induction and Assessment of Liver Fibrosis

The carbon tetrachloride (CCl4)-induced liver fibrosis model is one of the most widely used and reproducible rodent models. [11][19]CCl4 is a hepatotoxin that causes repetitive liver injury, inflammation, and subsequent activation of HSCs, leading to collagen deposition that closely mimics aspects of human disease. [19][20]

G cluster_analysis Downstream Analysis A Acclimatization (1 week) B Group Allocation (e.g., Vehicle, CCl4, CCl4+Drug) A->B C Fibrosis Induction (e.g., CCl4 i.p. injection, 2x/week for 4-8 weeks) B->C D Therapeutic Intervention (Daily dosing with test compound or vehicle) B->D E Euthanasia & Sample Collection (Blood & Liver Tissue) C->E D->E F Serum Analysis (ALT, AST) E->F G Histopathology (Sirius Red, α-SMA IHC) E->G H Biochemical Analysis (Hydroxyproline Assay) E->H I Molecular Analysis (qRT-PCR, Western Blot for TGF-β, etc.) E->I

Caption: General workflow for in vivo evaluation of antifibrotic compounds.

Protocol: CCl4-Induced Liver Fibrosis in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200 ± 60 g) are commonly used. [12]2. Acclimatization: House animals under standard conditions (12h light/dark cycle, free access to food and water) for at least one week prior to the experiment. [16]3. Induction: Administer CCl4 intraperitoneally (i.p.) twice weekly for a period of 4 to 8 weeks. [19][20]A common dose is 1 mL/kg body weight, often diluted 1:1 with an oil vehicle like olive or corn oil. [12]4. Treatment Groups:

    • Control Group: Receives vehicle only.

    • Fibrosis Model Group: Receives CCl4 and treatment vehicle.

    • Treatment Groups: Receive CCl4 and the test compound (e.g., pyrazolo[3,4-d]pyrimidine or celecoxib) at various doses. Dosing is typically performed daily via oral gavage.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Termination: At the end of the study period (e.g., 6 weeks), euthanize the animals. [12]7. Sample Collection: Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with saline and collect portions for histology, biochemical, and molecular analyses.

Workflow 2: In Vitro Assessment of HSC Activation

Primary HSCs or immortalized HSC cell lines (e.g., human LX-2) are indispensable tools for mechanistic studies. [2][21][22]These cells can be activated in culture by treatment with pro-fibrotic stimuli like TGF-β1, allowing for the direct assessment of a compound's ability to prevent or reverse the activated phenotype. [21]

G cluster_analysis Endpoint Analysis A Seed HSCs (e.g., LX-2 cells) in culture plates B Pre-treatment (Incubate with test compound or vehicle for 1-2 hours) A->B C Induce Activation (Add TGF-β1, e.g., 10 ng/mL) B->C D Incubation (24-48 hours) C->D E Cell Lysates (Western Blot for α-SMA, p-Smad2/3) D->E F RNA Extraction (qRT-PCR for Collagen, TIMP-1) D->F G Supernatant (ELISA for secreted proteins) D->G H Cell Proliferation Assay (e.g., MTT, BrdU) D->H

Caption: Workflow for in vitro evaluation of antifibrotic compounds on HSCs.

Protocol: TGF-β1-Induced Activation of LX-2 Cells

  • Cell Culture: Culture human LX-2 cells in DMEM supplemented with 2-10% FBS and 1% penicillin-streptomycin. [2][21]2. Seeding: Seed cells onto appropriate culture plates and allow them to adhere for 24 hours.

  • Serum Starvation: To synchronize cells and reduce baseline activation, replace the medium with low-serum (e.g., 0.5-2% FBS) DMEM for 12-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

  • Activation: Add TGF-β1 (e.g., 10 ng/mL) to the medium to stimulate HSC activation. [21]6. Incubation: Incubate for 24 to 48 hours.

  • Analysis: Harvest cell lysates for Western blot analysis (α-SMA, collagen, p-Smad) or RNA for qRT-PCR (COL1A1, ACTA2, TIMP1).

Key Analytical Protocols

Protocol: Picrosirius Red Staining for Collagen This method specifically stains collagen fibers, which appear bright red against a yellow background, and is ideal for quantitative image analysis. [14]1. Deparaffinization and Rehydration: Deparaffinize 5 µm liver sections in xylene and rehydrate through a graded series of ethanol to distilled water. 2. Staining: Incubate sections in Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 60 minutes at room temperature. [14][23]3. Washing (Critical Step): Wash slides in two changes of acidified water (0.5% acetic acid). [14][24]Do not use water , as it will cause the dye to leach from the collagen fibers. [14]4. Dehydration and Mounting: Rapidly dehydrate the sections in three changes of 100% ethanol, clear in xylene, and mount with a resinous medium. [24]5. Analysis: Capture images under a bright-field microscope and quantify the red-stained area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Protocol: Hydroxyproline Assay for Total Collagen Content This biochemical assay provides a quantitative measure of total collagen, as hydroxyproline is an amino acid almost exclusively found in collagen. [25][26]1. Sample Preparation: Weigh a portion of liver tissue (approx. 100 mg). 2. Hydrolysis: Hydrolyze the tissue sample in 6M HCl at 95-110°C for 20 hours to break down the protein into individual amino acids. [27][28]3. Neutralization/Dilution: After cooling, neutralize or dilute the hydrolysate. Some modern kits are designed to work with diluted acid hydrolysates (e.g., 4M HCl). [26]4. Oxidation: Add Chloramine-T solution to each sample and standard, and incubate for 20 minutes at room temperature. This oxidizes the hydroxyproline. [25]5. Color Development: Add a solution of p-dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent) and incubate at 60°C for 15-20 minutes. This reaction produces a stable chromophore. [25]6. Measurement: Cool the samples and measure the absorbance at 540-570 nm using a microplate reader. 7. Quantification: Calculate the hydroxyproline concentration in the samples based on a standard curve generated from known concentrations of hydroxyproline.

Protocol: Immunohistochemistry (IHC) for α-SMA IHC is used to visualize the location and abundance of α-SMA-positive activated HSCs within the liver tissue architecture. [18][29][30]1. Deparaffinization and Rehydration: Prepare tissue sections as described for Picrosirius Red staining. 2. Antigen Retrieval: Perform heat-induced epitope retrieval, typically using a citrate buffer (pH 6.0) in a pressure cooker or water bath. 3. Blocking: Block non-specific binding sites by incubating the sections with a protein block solution (e.g., 5% normal goat serum or BSA in PBS) for 30-60 minutes. 4. Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA overnight at 4°C. 5. Secondary Antibody & Detection: Wash the slides and apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate. 6. Counterstaining: Lightly counterstain the nuclei with hematoxylin. 7. Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount. 8. Analysis: Activated HSCs will appear as brown-stained cells. The staining intensity and the number of positive cells can be semi-quantitatively scored or quantified using image analysis. [18]

Conclusion and Future Directions

Both pyrazolo[3,4-d]pyrimidines and celecoxib demonstrate significant antifibrotic potential, but through distinct and complementary mechanisms.

  • Pyrazolo[3,4-d]pyrimidines represent a targeted approach, directly inhibiting the central TGF-β/ALK5 kinase pathway that orchestrates the fibrotic response. Preclinical data suggests this direct inhibition may lead to more potent antifibrotic effects compared to broader-acting agents. [6][10]* Celecoxib offers a multifaceted approach by primarily targeting inflammation via COX-2 inhibition, which secondarily impacts multiple pro-fibrotic pathways and promotes HSC apoptosis. [31][15]However, its efficacy appears to be context-dependent, with conflicting results in different preclinical models warranting further investigation. [32] The superior performance of a novel pyrazolo[3,4-d]pyrimidine derivative in a head-to-head comparison with celecoxib suggests that direct inhibition of core fibrogenic kinases may be a more robust therapeutic strategy. [6]Future research should focus on optimizing the safety and pharmacokinetic profiles of these kinase inhibitors. Furthermore, exploring combination therapies, potentially pairing a direct antifibrotic agent like a pyrazolo[3,4-d]pyrimidine with an anti-inflammatory drug, could offer a synergistic approach to treating the complex pathology of liver fibrosis. Clinical translation of these promising preclinical findings is the ultimate goal in the ongoing search for an effective cure for fibrotic diseases.

References

  • A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. PMC.
  • Silencing COX-2 blocks PDK1/TRAF4-induced AKT activation to inhibit fibrogenesis during skeletal muscle
  • CCL4 Model of Liver Fibrosis. Melior Discovery.
  • Sirius Red Staining for Fibrosis Assessment: Principle, Protocol, and Analysis. Elabscience.
  • CCl4-induced liver fibrosis model.
  • Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. PMC.
  • Celecoxib inhibits skin fibrosis via suppressing adipocyte progenitor-myofibroblast transdifferentiation by attenuating the YAP/TAZ signaling p
  • Celecoxib Does Not Protect against Fibrosis and Inflammation in a Carbon Tetrachloride–Induced Model of Liver Injury. PMC.
  • Celecoxib Ameliorates Portal Hypertension of the Cirrhotic Rats through the Dual Inhibitory Effects on the Intrahepatic Fibrosis and Angiogenesis. PLOS ONE.
  • CCl₄ induced Liver Fibrosis/Cirrhosis Modeling & Pharmacodynamics Service.
  • Celecoxib induces hepatic stellate cell apoptosis through inhibition of Akt activation and suppresses hepatic fibrosis in r
  • Hydroxyproline (Total Collagen) Assay Kit ARG82320.
  • QuickZyme Hydroxyproline Assay. QuickZyme Biosciences.
  • Antifibrotic potential of a selective COX-2 inhibitor (celecoxib) on liver fibrosis in rats.
  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Antifibrotic and fibrolytic properties of celecoxib in liver damage induced by carbon tetrachloride in the r
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Liver Fibrosis Models. Biocytogen.
  • Celecoxib disrupts temporal coordination of TGF-β/α-SMA signaling in skeletal muscle repair: a time-dependent study of fibrosis and inflamm
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Sirius Red for Collagen Staining Protocol. The University of Western Ontario.
  • Celecoxib A Selective COX-2 Inhibitor Mitigates Fibrosis but not Pneumonitis Following Lung Irradiation: A Histop
  • A simplified method for the analysis of hydroxyproline in biological tissues. PubMed.
  • Picrosirius red staining protocol: A key method for collagen detection. Abcam.
  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed.
  • Immunofluorescence, Sirius red staining, and intensity quantit
  • COLLAGEN CONTENT
  • [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stell
  • Immunohistochemical staining for α-smooth muscle actin (α-SMA) in the liver biopsy sections.
  • Label-free quantitative phenotyping of hepatic stellate cell activation using holotomography with AI-enabled subcellular segment
  • Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplant
  • In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism. PMC.
  • Histopathological and Immunohistochemical Parameters (TGF-β1, FSP1-S100A4, α-Straight Muscle Actin, Collagen Type 1 and E-Cadh. JournalAgent.
  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphoryl
  • α‑smooth muscle actin‑positive fibroblasts correlate with poor survival in hepatocellular carcinoma.
  • Primary Human Hepatic Stellate Cells Culture Protocol. Sigma-Aldrich.
  • Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis. Frontiers in Pharmacology.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Initiation of hepatic stellate cell activation extends into chronic liver disease. PMC.

Sources

Validation

3D-QSAR and molecular dynamics simulations of pyrazolo[3,4-d]pyrimidines

Computational Optimization of Pyrazolo[3,4-d]pyrimidines: A Comparative Guide to 3D-QSAR and Molecular Dynamics Workflows As a Senior Application Scientist, I frequently evaluate computational pipelines for lead optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Optimization of Pyrazolo[3,4-d]pyrimidines: A Comparative Guide to 3D-QSAR and Molecular Dynamics Workflows

As a Senior Application Scientist, I frequently evaluate computational pipelines for lead optimization. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, primarily acting as an ATP-competitive bioisostere of purine[1]. It is widely utilized in the development of targeted kinase inhibitors (e.g., FLT3, Src, PLK4, and TgCDPK1) and other enzymatic targets like TRAP1 and DHFR[1][2][3][4][5]. However, optimizing the substitution patterns at the N1, C3, and C4 positions requires rigorous computational modeling to balance target affinity, selectivity, and pharmacokinetic properties.

This guide objectively compares the leading 3D-QSAR methodologies and Molecular Dynamics (MD) simulation engines used to optimize this specific scaffold, providing self-validating protocols and field-proven insights.

3D-QSAR Methodologies: CoMFA vs. CoMSIA vs. Pharmacophore-Based

3D-QSAR models correlate the spatial arrangement of chemical features with biological activity. For pyrazolo[3,4-d]pyrimidines, the choice of methodology dictates the success of your predictive model.

  • CoMFA (Comparative Molecular Field Analysis): Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.

    • Causality & Limitation: CoMFA is highly sensitive to structural alignment. Because it uses steep potential functions, slight misalignments of the rigid pyrazolo[3,4-d]pyrimidine core can cause artificial singularities at atomic positions, skewing the model.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Uses a Gaussian-type distance dependence, avoiding CoMFA's singularities.

    • Causality & Advantage: Crucially, CoMSIA incorporates Hydrogen-bond donor/acceptor and hydrophobic fields[6]. Because the pyrazolo[3,4-d]pyrimidine scaffold relies heavily on critical hinge-region hydrogen bonds (e.g., with Cys694 in FLT3)[1], CoMSIA consistently yields more interpretable contour maps for kinase targets, accurately penalizing desolvation costs.

  • Atom-Based Pharmacophore QSAR (e.g., PHASE): Treats molecules as overlapping spheres of pharmacophoric features[3].

    • Causality & Advantage: Best used when the binding pocket is highly flexible or when screening large, diverse databases where strict structural alignment of the core is impossible.

Comparative Statistical Performance

The following table summarizes the statistical validation of these methods across recent pyrazolo[3,4-d]pyrimidine optimization campaigns. A robust model requires a cross-validated correlation coefficient ( q2 ) > 0.5 and a non-cross-validated ( r2 ) > 0.9.

Target EnzymeDataset SizeQSAR Method q2 (Cross-Validated) r2 (Non-Cross-Validated) Rpred2​ (Test Set)Ref
PLK4 n=37CoMFA0.7440.9970.702[4]
PLK4 n=37CoMSIA0.6520.9910.722[4]
TgCDPK1 n=46CoMFA0.6660.9680.745[5]
P2Y12 n=317CoMSIA0.5920.8340.668[7]

Expert Insight: While CoMFA often yields a higher internal r2 due to overfitting, CoMSIA frequently demonstrates superior external predictive power ( Rpred2​ ) for this scaffold[4].

Molecular Dynamics (MD) Simulation Engines: Desmond vs. GROMACS

While docking provides a static snapshot, MD simulations validate the temporal stability of the pyrazolo[3,4-d]pyrimidine-protein complex[8][9].

  • Desmond (Schrödinger): Highly recommended for this specific scaffold.

    • Causality: Desmond seamlessly integrates with the OPLS3e/OPLS4 force fields[2]. Pyrazolo[3,4-d]pyrimidines possess complex electron delocalization across the fused bicyclic system. OPLS force fields provide superior partial charge assignments directly out-of-the-box compared to generalized AMBER force fields (GAFF), reducing the need for bespoke quantum mechanical (RESP) charge calculations.

  • GROMACS: The engine of choice for ultra-long timescales (microseconds) or high-throughput ensemble simulations.

    • Causality: Parameterizing the pyrazolo[3,4-d]pyrimidine ligand requires external tools (e.g., ACPYPE) to generate AMBER or CHARMM topologies. This introduces a potential vector for parameterization errors if the heterocyclic nitrogen charges are not rigorously validated.

Integrated Workflow & Self-Validating Experimental Protocol

G Start Pyrazolo[3,4-d]pyrimidine Dataset Align 3D Structural Alignment Start->Align CoMFA CoMFA (Steric/Electrostatic) Align->CoMFA CoMSIA CoMSIA (+ H-bond/Hydrophobic) Align->CoMSIA MD_Prep Complex Preparation (Protein + Ligand) CoMFA->MD_Prep Active Poses CoMSIA->MD_Prep MD_Sim MD Simulation (Desmond/GROMACS) MD_Prep->MD_Sim Analysis MM-GBSA & Trajectory Analysis MD_Sim->Analysis Opt Lead Optimization Analysis->Opt

Integrated 3D-QSAR and Molecular Dynamics workflow for pyrazolo[3,4-d]pyrimidine optimization.

Self-Validating MD Protocol (Desmond/OPLS4)

To ensure artifact-free trajectories, enforce this self-validating loop:

  • System Preparation: Import the docked complex. Optimize H-bond networks (propka pH 7.4) and remove steric clashes.

    • Causality: Incorrect protonation states of active site histidines will artificially repel the pyrazolo[3,4-d]pyrimidine core.

  • Solvation & Neutralization: Embed the complex in an SPC or TIP3P water box (minimum 10 Å buffer). Add Na+/Cl- to neutralize the system and simulate physiological ionic strength (0.15 M).

  • Minimization: Perform 2000 steps of steepest descent followed by conjugate gradient.

    • Validation Check: Maximum force must converge below 10.0 kJ/mol/nm to ensure no high-energy steric overlaps.

  • Equilibration (NVT NPT):

    • NVT (Constant Volume/Temperature): 100 ps at 300 K using a Berendsen thermostat. Causality: Stabilizes kinetic energy before volume changes, preventing the simulation box from collapsing.

    • NPT (Constant Pressure/Temperature): 100 ps at 1 atm using a Martyna-Tobias-Klein barostat. Validation Check: Density must plateau (~1.0 g/cm³).

  • Production Run: 100-200 ns simulation[10].

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone.

    • Validation Check: An RMSD plateauing under 2.5 Å indicates a stable binding pose[8]. Follow up with MM-GBSA to calculate binding free energy ( ΔGbind​ ), which provides a much tighter correlation to experimental IC50​ than standard docking scores[4].

References

  • Title: Docking and Molecular Dynamics Simulations of Pyrazolo[3,4-d]Pyrimidine-DNA Complexes Source: researchgate.net URL: 8

  • Title: Modeling studies of pyrazolo[3,4-d]pyrimidines as antiamoebic agents through docking and molecular dynamics simulations Source: hilarispublisher.com URL: 9

  • Title: Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents Source: nih.gov URL: 2

  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: rsc.org URL: 1

  • Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: mdpi.com URL: 10

  • Title: Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12 Antagonists for Inhibition of Platelet Aggregation Source: acs.org URL: 7

  • Title: Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor Source: nih.gov URL: 3

  • Title: Design of novel PLK4 inhibitors as TRIM37-amplified breast cancer drugs using 3D-QSAR, molecular docking, and molecular dynamics simulation methods Source: tandfonline.com URL: 4

  • Title: Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation Source: rsc.org URL: 5

  • Title: Insight into the binding mode and the structural features of the pyrimidine derivatives as human A2A adenosine Source: tcmsp-e.com URL: 6

Sources

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